Butyl salicylate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUWSBGVPBWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062153 | |
| Record name | Butyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
271.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.070-1.080 | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2052-14-4, 1322-01-6 | |
| Record name | Butyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, hydroxy-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPR9LM8VZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl Salicylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791) (C₁₁H₁₄O₃) is an organic compound belonging to the salicylate ester family. It is the ester formed from the condensation of salicylic (B10762653) acid and n-butanol.[1] Characterized by a faint, sweet, floral, and somewhat herbaceous odor, it is widely utilized in the fragrance and cosmetics industries as a fragrance ingredient and a UV light absorber.[1][2] Beyond its applications in personal care products, butyl salicylate is gaining interest in the pharmaceutical and drug development sectors due to the known anti-inflammatory, analgesic, and antimicrobial properties associated with salicylate derivatives.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, spectroscopic profile, and biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in related fields.
Chemical Structure and Identifiers
This compound is structurally composed of a benzene (B151609) ring substituted with a hydroxyl group and a butoxycarbonyl group at positions 2 and 1, respectively. This arrangement classifies it as an ester of salicylic acid.
| Identifier | Value | Reference(s) |
| IUPAC Name | butyl 2-hydroxybenzoate | [3] |
| CAS Number | 2052-14-4 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1O | [3] |
| InChI Key | YFDUWSBGVPBWKF-UHFFFAOYSA-N | [3] |
| Synonyms | n-Butyl salicylate, Butyl 2-hydroxybenzoate, Salicylic acid butyl ester | [1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical and biological systems.
| Property | Value | Reference(s) |
| Physical Description | Colorless liquid with a rough, herbaceous, chemical odor with a trace of wintergreen. | [3] |
| Melting Point | -5.9 °C | [4] |
| Boiling Point | 268 - 271 °C at 760 mmHg | [3][4][5] |
| Density | 1.08 g/mL at 25 °C | [4][5] |
| Solubility in Water | 19.8 mg/L at 25 °C (experimental) | [3] |
| Refractive Index (n_D^20) | 1.5120 | [4] |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [6] |
| Flash Point | > 100 °C | [6] |
| logP (Octanol-Water Partition Coefficient) | 4.63 | [3] |
Synthesis of this compound
The most common method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid with n-butanol, typically catalyzed by a strong acid.[1] Greener alternatives using solid acid catalysts like boric acid have also been developed to mitigate issues of corrosion and environmental impact associated with mineral acids.[7]
Experimental Workflow for Boric Acid-Catalyzed Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of this compound using boric acid as a catalyst.[7]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the ester and phenolic hydroxyl functional groups.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which cleaves the ester bond to yield salicylic acid and n-butanol. This reaction can be catalyzed by either an acid or a base.[1]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl and ester groups influencing the position of substitution.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200 cm⁻¹), the C=O stretch of the ester (around 1680 cm⁻¹), and C-O stretching vibrations.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Key signals include those for the aromatic protons, the protons of the butyl chain, and a downfield signal for the phenolic hydroxyl proton.[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the butyl chain.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the butoxy group or cleavage of the butyl chain.[3]
Biological Activity and Proposed Signaling Pathway
This compound and other salicylates are known to possess a range of biological activities. It is used in cosmetics as a skin-conditioning agent and as a UV filter.[2] Research also indicates that this compound has antimicrobial and anti-inflammatory properties, similar to its parent compound, salicylic acid.[2] Studies have also explored its potential anticancer effects, with this compound showing the best anti-proliferative activity against HeLa cervical cancer cells among several tested alkylated salicylic acid derivatives, with its activity linked to the inhibition of cyclooxygenase-2 (COX-2).[9]
While the specific signaling pathway for this compound's anti-inflammatory action has not been definitively elucidated, studies on the closely related compound 4-tert-butylphenyl salicylate (4-TBPS) provide a likely mechanism. 4-TBPS has been shown to exert its anti-inflammatory effects by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This is achieved by inhibiting the translocation of NF-κB into the nucleus, which in turn suppresses the gene expression and production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[10] It is plausible that this compound shares a similar mechanism of action.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, based on studies of related salicylate compounds.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and general procedures for the determination of its key physicochemical properties.
Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid[7]
This procedure describes an environmentally benign method for the synthesis of n-butyl salicylate.
Materials:
-
Salicylic acid
-
n-Butanol
-
Boric acid (catalyst)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap or similar water separator
-
Heating mantle with temperature controller
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5% aqueous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a water separator, combine salicylic acid, an excess of n-butanol (e.g., a molar ratio of 1:3 to 1:5 acid to alcohol), and a catalytic amount of boric acid (e.g., 1-5 mol% relative to salicylic acid).
-
Heat the reaction mixture to reflux. The temperature will depend on the boiling point of n-butanol.
-
Continuously remove the water formed during the esterification reaction using the water separator to drive the equilibrium towards the product side.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being produced.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted salicylic acid and the boric acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the excess n-butanol.
-
Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.
Determination of Physicochemical Properties (General Procedures)
The following are general experimental protocols for determining key physicochemical properties of a liquid compound like this compound. Specific, citable protocols for the determination of these properties for this compound were not available in the searched literature.
8.2.1 Boiling Point Determination (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
8.2.2 Refractive Index Measurement (Abbe Refractometer):
-
Ensure the prisms of the Abbe refractometer are clean.
-
Place a few drops of the liquid sample onto the surface of the measuring prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Adjust the light source and the mirror to illuminate the field of view.
-
Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs.
-
If a colored band is visible, adjust the compensator to remove it.
-
Read the refractive index directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
8.2.3 Infrared (IR) Spectroscopy (Neat Liquid Film):
-
Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the sample holder of the IR spectrometer.
-
Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
8.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
8.2.5 Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is typically programmed to ramp up to ensure good separation of components.
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected.
-
The resulting mass spectrum for each component can be used for identification by comparison with spectral libraries.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 3. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2052-14-4 [m.chemicalbook.com]
- 5. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(2052-14-4) 1H NMR [m.chemicalbook.com]
- 9. uakron.edu [uakron.edu]
- 10. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Butyl Salicylate: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl salicylate (B1505791), a widely used fragrance and flavor ingredient. The document details the core chemical reactions, catalytic mechanisms, and experimental protocols, with a focus on providing actionable data and methodologies for laboratory and industrial applications.
Introduction
Butyl salicylate (n-butyl 2-hydroxybenzoate) is an ester of salicylic (B10762653) acid and n-butanol. It is a colorless liquid with a characteristic sweet, floral, and slightly balsamic odor. Its primary applications are in the fragrance industry for perfumes, cosmetics, and soaps, as well as in the food industry as a flavoring agent. The synthesis of this compound is a classic example of esterification, and various methods have been developed to optimize yield, purity, and environmental sustainability. This guide will explore the two main synthetic routes: Fischer-Speier esterification and transesterification.
Synthesis Pathways
The production of this compound is predominantly achieved through two distinct chemical pathways:
-
Fischer-Speier Esterification: This is the most common and direct method, involving the reaction of salicylic acid with n-butanol in the presence of an acid catalyst.[1] The reaction is reversible, and thus, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.[1]
-
Transesterification: This pathway involves the reaction of a salicylate ester, typically methyl salicylate, with n-butanol. This method is advantageous when the starting ester is readily available and can be driven to completion by removing the lower-boiling alcohol byproduct.
The logical relationship between these pathways and their key components is illustrated in the diagram below.
Fischer-Speier Esterification: Mechanisms and Catalysts
The Fischer-Speier esterification of salicylic acid with n-butanol is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of salicylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.
The general mechanism is depicted below:
A variety of acid catalysts can be employed for this reaction, each with its own advantages and disadvantages in terms of activity, selectivity, and environmental impact.
Conventional Acid Catalysts
Concentrated sulfuric acid is a traditional and highly effective catalyst for this reaction.[2] However, its corrosive nature and the generation of acidic waste present significant environmental and handling challenges.[3]
Green Catalysts
To address the drawbacks of conventional catalysts, several "green" alternatives have been investigated.
-
Boric Acid: This is an inexpensive, mild, and environmentally benign catalyst for the synthesis of n-butyl salicylate.[2][4] It offers high catalytic activity and results in a high-purity product.[3]
-
Solid Acid Catalysts: Heterogeneous catalysts such as phosphomolybdic acid and silicotungstic heteropolyacid have demonstrated high yields.[5] These catalysts are often supported on materials like molecular sieves, which allows for easy separation and potential reuse, reducing waste.[5]
-
Ionic Liquids: Brønsted acidic ionic liquids, particularly those based on the imidazolium (B1220033) cation, have been successfully used as both catalysts and solvents for salicylate synthesis.[6] They offer advantages such as high thermal stability, reusability, and the potential for simplified product separation.[6]
Transesterification
Transesterification is an alternative route to this compound, typically involving the reaction of methyl salicylate with n-butanol. This reaction is also catalyzed by an acid or a base. Tin-based catalysts have been shown to be effective for this process.[7] The equilibrium is driven towards the formation of this compound by the continuous removal of the more volatile methanol (B129727) byproduct.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of this compound. The following table summarizes quantitative data from various studies.
| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Sulfuric Acid | - | Reflux | - | ~63.3 | [3] |
| Boric Acid | 1:3 (molar ratio) | 120-170 | 5-10 | 90-95 | [8] |
| Phosphomolybdic Acid | 1:2 (molar ratio) | Reflux | 4 | 80.5 | [5] |
| Silicotungstic Heteropolyacid | - | - | - | 94.6 | [5] |
| Rare-earth Solid Superacid (SO₄²⁻/TiO₂/La³⁺) | 1:3 (molar ratio) | Reflux | 3 | 96.2 | [3] |
| Brønsted Acidic Ionic Liquid ([Hmim]BF₄) | 1:1 (molar ratio) | 115 | 10 | 88 | [9] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound using different catalytic systems.
General Experimental Workflow
The synthesis of this compound, regardless of the specific catalyst, generally follows a consistent workflow. This involves reaction setup, monitoring, product isolation, and purification.
Protocol 1: Synthesis using Boric Acid Catalyst
This protocol is adapted from a method described as being efficient and environmentally friendly.[2]
Materials:
-
Salicylic acid
-
n-Butanol
-
Boric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine salicylic acid, an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol), and a catalytic amount of boric acid (e.g., 1-10% by weight of salicylic acid).[8]
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, typically for 5-10 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid and the boric acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid
This protocol is based on the use of an ionic liquid as both a catalyst and a solvent.[6]
Materials:
-
Salicylic acid
-
n-Butanol
-
Brønsted acidic ionic liquid (e.g., [Hmim]BF₄)
-
Water
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, mix salicylic acid, n-butanol, and the ionic liquid in a 1:1:1 molar ratio.[9]
-
Stir the mixture at 115°C for 10 hours.[9] The reaction mixture will become biphasic.
-
Upon completion, separate the upper product layer from the lower ionic liquid layer.
-
Wash the product layer with water and then with a saturated sodium hydrogen carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be further purified if necessary. The ionic liquid can be recovered by removing water under a vacuum and reused.[6]
Protocol 3: Transesterification using a Tin-Based Catalyst
This protocol describes the synthesis of a salicylate ester via transesterification.[7]
Materials:
-
Methyl salicylate
-
n-Butanol
-
Di-n-butyl tin diacetate (or another suitable tin-based catalyst)
Procedure:
-
Charge a flask with methyl salicylate, a slight excess of n-butanol, and a catalytic amount of di-n-butyl tin diacetate (e.g., 0.5 mol% based on methyl salicylate).[7]
-
Heat the mixture, gradually increasing the temperature from 140°C to 170°C, while distilling off the methanol that is liberated.[7]
-
After the initial distillation of methanol, the pressure can be reduced to drive the reaction to completion.
-
The crude this compound can be purified by vacuum distillation.
Conclusion
The synthesis of this compound can be achieved through multiple effective pathways, with the Fischer-Speier esterification being the most direct and widely studied. The choice of catalyst is a critical factor influencing the efficiency, cost-effectiveness, and environmental impact of the synthesis. While traditional acid catalysts like sulfuric acid are effective, greener alternatives such as boric acid, solid acid catalysts, and ionic liquids offer significant advantages in terms of handling, waste reduction, and catalyst reusability. For researchers and professionals in drug development and related fields, understanding these diverse synthetic strategies is key to optimizing the production of this compound and its derivatives for various applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for further research and process development.
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | CoLab [colab.ws]
- 5. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents [patents.google.com]
- 8. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Butyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for butyl salicylate (B1505791), a common fragrance and flavoring agent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for butyl salicylate.
¹H NMR Data
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| OH | 10.95 | s |
| Ar-H | 6.5 - 8.0 | m |
| -OCH₂- | 4.20 | t |
| -CH₂- | 1.65 | m |
| -CH₂- | 1.35 | m |
| -CH₃ | 0.90 | t |
Solvent: CDCl₃. s = singlet, t = triplet, m = multiplet.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Data for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 170.5 |
| Ar-C-OH | 161.5 |
| Ar-C | 135.5 |
| Ar-CH | 130.0 |
| Ar-CH | 119.0 |
| Ar-CH | 117.5 |
| Ar-C-C=O | 112.5 |
| -OCH₂- | 65.0 |
| -CH₂- | 30.5 |
| -CH₂- | 19.0 |
| -CH₃ | 13.5 |
Solvent: CDCl₃. Data is based on typical chemical shift ranges and spectral database information.
IR Spectroscopy Data
Table 3: Major Infrared Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3600 | O-H | Phenolic hydroxyl stretch (broad) |
| 2850-3000 | C-H | Aliphatic C-H stretch |
| 1690-1760 | C=O | Ester carbonyl stretch |
| 1500-1600 | C=C | Aromatic C=C stretch |
| 1080-1300 | C-O | Ester C-O stretch |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments for this compound.
| m/z | Relative Intensity | Proposed Fragment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 138 | High | [M - C₄H₈]⁺ |
| 121 | High | [C₇H₅O₃]⁺ |
| 120 | Very High | [C₇H₄O₃]⁺ |
| 92 | Moderate | [C₆H₄O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.
-
Integrate the peaks and determine their multiplicities.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).
-
The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
As this compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment.
-
The resulting ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at each m/z value, generating a mass spectrum.
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl salicylate (B1505791), the ester of salicylic (B10762653) acid and n-butanol, is a versatile aromatic compound with significant applications in the fragrance, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of butyl salicylate, supported by experimental data and detailed methodologies. The document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into its synthesis, reactivity, and potential biological significance. Particular attention is given to its anti-inflammatory properties and its role as a modulator of the NF-κB signaling pathway.
Introduction
This compound (butyl 2-hydroxybenzoate) is a clear, colorless to pale yellow liquid characterized by a sweet, floral, and slightly balsamic odor.[1] Its utility extends from being a key component in perfumes and flavorings to an active ingredient in topical analgesics and a penetration enhancer in transdermal drug delivery systems.[1] Understanding the fundamental physical and chemical properties of this molecule is paramount for its effective application and for the development of novel formulations. This guide synthesizes available data on its key characteristics, outlines experimental protocols for their determination, and explores its chemical reactivity and biological interactions.
Physical Properties
The physical properties of this compound are critical for its formulation, storage, and application. These properties have been determined through various experimental techniques and are summarized below.
General and Spectroscopic Properties
A compilation of the general and spectroscopic identifiers for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | butyl 2-hydroxybenzoate | [2] |
| Synonyms | Butyl o-hydroxybenzoate, Salicylic acid butyl ester | [3] |
| CAS Number | 2052-14-4 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral, slightly balsamic | [1] |
| ¹H NMR Spectra | Spectral data available | [4] |
| ¹³C NMR Spectra | Spectral data available | [2] |
| IR Spectra | Spectral data available | [2] |
| Mass Spectra (GC-MS) | Spectral data available | [5] |
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is provided in Table 2.
| Property | Value | Conditions | Reference(s) |
| Melting Point | -5.9 °C | 760.00 mm Hg | [6] |
| Boiling Point | 268 - 271 °C | 760.00 mm Hg | [2][7] |
| Density | 1.070 - 1.080 g/mL | 25 °C | [2] |
| Water Solubility | 19.8 mg/L | 25 °C (experimental) | [8] |
| Solubility in Organics | Soluble in alcohol and oils | - | [2] |
| Refractive Index | 1.508 - 1.520 | 20.00 °C | [2] |
| Vapor Pressure | 0.004 mmHg | 25.00 °C (estimated) | [6] |
| Flash Point | > 100.00 °C | Closed Cup | [6] |
| logP (o/w) | 4.63 | - | [8] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its ester and phenolic hydroxyl functional groups. These groups are the sites of its principal chemical reactions: hydrolysis and esterification.
Hydrolysis
As an ester, this compound can undergo hydrolysis to yield salicylic acid and n-butanol. This reaction can be catalyzed by either an acid or a base.[9]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is a reversible process.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate ion is deprotonated and resonance-stabilized.
Esterification
The synthesis of this compound is typically achieved through the Fischer-Speier esterification of salicylic acid with n-butanol, using an acid catalyst such as sulfuric acid or boric acid.[9][10] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture.[9]
Fischer-Speier esterification of salicylic acid and n-butanol.
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physical properties and for conducting the primary chemical reactions of this compound. It should be noted that while these are standard laboratory procedures, specific parameters may require optimization.
Determination of Physical Properties
4.1.1. Melting Point Determination
-
Principle: The melting point is determined by heating a small sample and observing the temperature range over which the solid-to-liquid phase transition occurs. For this compound, which has a melting point below room temperature, a cooling method would be employed.
-
Apparatus: Melting point apparatus with cooling capability, capillary tubes.
-
Procedure (Adapted for low melting point):
-
A small amount of liquid this compound is introduced into a capillary tube.
-
The capillary tube is placed in a cooling bath within the melting point apparatus.
-
The sample is cooled until it solidifies.
-
The sample is then slowly heated at a controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[11][12][13]
-
4.1.2. Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or micro boiling point apparatus, thermometer, capillary tube.
-
Procedure:
-
A small volume of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[14]
-
4.1.3. Density Measurement
-
Principle: Density is determined by measuring the mass of a known volume of the liquid.
-
Apparatus: Pycnometer or a graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.
-
The pycnometer is filled with this compound to a calibrated mark, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
-
4.1.4. Water Solubility Determination (Shake-Flask Method)
-
Principle: This method, based on OECD Guideline 105, determines the saturation concentration of a substance in water at a specific temperature.[15][16]
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath/shaker, analytical balance, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]
-
The solution is then allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is taken, and any undissolved this compound is removed by centrifugation.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.[17]
-
Chemical Reactions
4.2.1. Synthesis of this compound (Fischer Esterification)
-
Principle: Esterification of salicylic acid with n-butanol in the presence of an acid catalyst.
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
-
Procedure (General):
-
Salicylic acid, an excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (or boric acid) are combined in a round-bottom flask.[18]
-
The mixture is heated under reflux for a specified period to allow the reaction to proceed towards completion.
-
After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst and unreacted salicylic acid), and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The excess n-butanol is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.[18]
-
References
- 1. CAS 2052-14-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound(2052-14-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound|2052-14-4|lookchem [lookchem.com]
- 7. parchem.com [parchem.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0040730) [hmdb.ca]
- 9. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 10. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | CoLab [colab.ws]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. davjalandhar.com [davjalandhar.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 16. enfo.hu [enfo.hu]
- 17. filab.fr [filab.fr]
- 18. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Mechanism of Action of Butyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of butyl salicylate (B1505791) in biological systems. Butyl salicylate, an ester of salicylic (B10762653) acid, is a compound of interest for its potential therapeutic effects, which are primarily attributed to its anti-inflammatory properties. This document details its molecular targets, the signaling pathways it modulates, and presents available quantitative data and relevant experimental protocols.
Core Molecular Mechanisms
This compound is believed to exert its biological effects primarily through the modulation of key inflammatory signaling pathways. Like other salicylates, its mechanism is multifaceted, involving the inhibition of pro-inflammatory gene expression and interference with enzymatic activities that propagate the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for salicylates, including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[2]
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
This compound and its derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1] This results in a broad-spectrum anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory mediators.
Modulation of Cyclooxygenase (COX) Enzymes
While aspirin (B1665792), a related salicylate, is well-known for its irreversible inhibition of COX-1 and COX-2 through acetylation, other salicylates like this compound appear to have a more complex and less direct effect on COX enzymes.[3] Some research suggests that the anti-inflammatory effects of salicylates are not primarily due to direct inhibition of COX activity but rather the suppression of COX-2 gene expression, which is a downstream effect of NF-κB inhibition.[4][5]
Computational docking studies have predicted that this compound can interact with the active site of COX-2, with a Gibbs free energy of -10.9035 Kcal/mol, suggesting a potential for direct inhibition.[6] However, experimental evidence for potent direct inhibition by this compound is limited. Therefore, the primary mechanism related to COX is likely the transcriptional repression of the COX-2 gene.
Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a variety of stimuli, including stress and inflammation. Salicylates have been shown to modulate MAPK signaling, which can, in turn, affect NF-κB activity and the production of inflammatory mediators.[7] The precise effects of this compound on the different MAPK pathways (e.g., ERK, JNK, p38) are still under investigation, but it is plausible that modulation of these pathways contributes to its overall anti-inflammatory profile.
Other Potential Molecular Targets
-
AMP-activated protein kinase (AMPK): Salicylates have been shown to directly activate AMPK, a key regulator of cellular metabolism.[8] Activation of AMPK can have anti-inflammatory effects by modulating downstream signaling pathways.[9] The direct effect of this compound on AMPK activation requires further investigation.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Some salicylates, such as methyl salicylate, have been found to interact with TRPV1 channels, which are involved in pain sensation.[10] These interactions can be complex, involving both activation and inhibition. It is possible that this compound may also modulate TRPV1 activity, contributing to potential analgesic effects.
Quantitative Data
Quantitative data on the specific biological activities of this compound are limited in the published literature. Much of the available information is extrapolated from studies on related salicylate compounds. The following tables summarize the available quantitative data for this compound and a closely related derivative.
Table 1: In Silico and In Vitro Data for this compound
| Parameter | Value | Method | Target | System | Reference |
| Gibbs Free Energy (ΔG) | -10.9035 Kcal/mol | Computational Docking | COX-2 | In silico | [6] |
| Anti-proliferative Activity | Better than salicylic acid | MTT Assay | - | HeLa Cells | [6] |
Table 2: Dose-Dependent Effects of 4-tert-Butylphenyl Salicylate (4-TBPS) on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of 4-TBPS | % Inhibition (approx.) | Method | Reference |
| iNOS Expression | 1-15 µg/ml | Dose-dependent reduction | Western Blot, RT-PCR | [1] |
| COX-2 Expression | 1-15 µg/ml | Dose-dependent reduction | Western Blot, RT-PCR | [1] |
| TNF-α Production | 1-15 µg/ml | Significant inhibition | ELISA, RT-PCR | [1] |
| IL-1β Production | 1-15 µg/ml | Significant inhibition | ELISA, RT-PCR | [1] |
| IL-6 Production | 1-15 µg/ml | Significant inhibition | ELISA, RT-PCR | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.
-
References
- 1. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of a salicylic acid-inducible gene expression system for Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docsdrive.com [docsdrive.com]
- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of transient receptor potential vanilloid subtype 1 in analgesic action of methylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Review of Butyl Salicylate: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Historical Research of Butyl Salicylate (B1505791) for Researchers, Scientists, and Drug Development Professionals.
Introduction
The scientific journey of salicylates, a class of compounds with profound therapeutic significance, began with the exploration of traditional remedies derived from willow bark in the 19th century. This led to the isolation of salicylic (B10762653) acid, the cornerstone of salicylate chemistry.[1] While early research predominantly focused on salicylic acid and its acetylated derivative, aspirin (B1665792), the mid-20th century saw a growing interest in other salicylic acid esters, including butyl salicylate.[1] Initially recognized for its pleasant aroma and utility in the fragrance industry, subsequent research has unveiled a broader spectrum of physicochemical properties and biological activities, positioning this compound as a molecule of interest in cosmetics, and potentially, in dermatological and pharmaceutical applications. This technical guide provides a comprehensive review of the historical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows to support ongoing research and development efforts.
Synthesis and Chemical Properties
The primary and most established method for the synthesis of this compound is the Fischer esterification of salicylic acid with n-butanol.[1] This acid-catalyzed reaction is reversible, and historical research has focused on optimizing reaction conditions and exploring various catalysts to maximize the yield and purity of the final product.
Experimental Protocols
Typical Fischer Esterification of Salicylic Acid and n-Butanol (Pre-1980s Laboratory Scale)
This protocol is a generalized representation based on common laboratory practices for Fischer esterification during the mid-20th century.
Materials:
-
Salicylic Acid
-
n-Butanol (in excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5% aqueous)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Ether or other suitable organic solvent
-
Dean-Stark apparatus (or equivalent for water removal)
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine salicylic acid and an excess of n-butanol (typically a 2:1 to 4:1 molar ratio of alcohol to acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction) to the mixture while stirring.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted salicylic acid), and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the excess n-butanol and any solvent used for extraction by distillation.
-
The crude this compound is then purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Historical Data on Synthesis
Historical literature reports various catalysts and conditions for the synthesis of this compound, with a focus on improving reaction yield. While sulfuric acid has been a common catalyst, its corrosive nature and potential for side reactions prompted research into alternatives.
| Catalyst | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | N/A | N/A | High (not specified) | [2] |
| Boric Acid | N/A | N/A | 90-95 | [2] |
| Phosphomolybdic acid | 2:1 | 4 | 80.5 | A 2006 study referenced in a patent. |
| Silicotungstic heteropolyacid | N/A | N/A | 94.6 | A 2005 study referenced in a patent. |
Note: N/A indicates that the specific data point was not available in the reviewed historical documents.
Physicochemical and Spectroscopic Properties
Early research on this compound focused on characterizing its fundamental physical and chemical properties, which were crucial for its application in the fragrance and flavor industries.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | General Chemical Knowledge |
| Molecular Weight | 194.23 g/mol | General Chemical Knowledge |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 271.0 °C at 760 mm Hg | [3] |
| Melting Point | -5.9 °C | [3] |
| Specific Gravity | 1.070 - 1.080 @ 25 °C | [3] |
| Refractive Index | 1.508 - 1.520 @ 20 °C | [3] |
| Flash Point | > 100 °C | [3] |
| Solubility in Water | Low | General Chemical Knowledge |
Spectroscopic Data
Early analytical methods for the characterization and purity assessment of this compound included spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and the aromatic ring vibrations.
-
Gas Chromatography (GC): In the mid-20th century, GC became a vital tool for assessing the purity of volatile compounds like this compound and for its quantitative analysis in complex mixtures such as fragrance oils.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information, confirming the arrangement of protons and carbon atoms in the molecule.
Biological Activities and Applications
Historically, the primary application of this compound has been in the fragrance and cosmetic industries due to its pleasant, sweet, and slightly floral odor.[1] However, owing to its structural relationship with salicylic acid, it has also been investigated for various biological activities.
Anti-inflammatory and Analgesic Properties
Salicylates, as a class, are well-known for their anti-inflammatory and analgesic effects, primarily through the inhibition of prostaglandin (B15479496) synthesis.[5][6] While much of the early research focused on aspirin and sodium salicylate, the anti-inflammatory potential of topically applied salicylates, including esters like this compound, was also recognized. These compounds were often included in topical preparations for the relief of musculoskeletal pain and rheumatic conditions.[7]
The proposed mechanism of action for the anti-inflammatory effects of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923).
Caption: Simplified signaling pathway for the anti-inflammatory action of salicylates.
Antimicrobial Properties
Skin Penetration and Topical Applications
This compound's lipophilic nature suggests it can penetrate the skin, a desirable characteristic for topical formulations.[8] Studies on other salicylate esters, like methyl salicylate, have shown that they are hydrolyzed to salicylic acid within the skin, exerting their therapeutic effects locally.[9] This percutaneous absorption has been a key area of interest for the development of topical analgesics and anti-inflammatory preparations. A study in hairless rats demonstrated that topically applied 14C-butyl salicylate was completely hydrolyzed to 14C-salicylic acid during skin diffusion, and it showed high dermal concentrations.[8]
The use of salicylates in topical formulations for rheumatic fever was explored historically, with treatments aiming to provide localized pain relief.[7][10]
Metabolism
Upon absorption, this compound is expected to be metabolized through hydrolysis of the ester bond to yield salicylic acid and n-butanol. This hydrolysis can occur enzymatically in the skin and other tissues. The resulting salicylic acid then undergoes further metabolism and excretion, similar to that observed after aspirin administration.[11][12]
Caption: Proposed metabolic pathway of this compound.
Conclusion
The historical research on this compound paints a picture of a molecule that transitioned from being primarily a fragrance ingredient to a compound with recognized biological activities, mirroring the broader scientific exploration of salicylates. While detailed quantitative data from early pharmacological studies on this compound are not as abundant as for its more famous relatives, the foundational knowledge of its synthesis, physicochemical properties, and qualitative biological effects has been well-established. This historical perspective provides a valuable context for modern research, encouraging further investigation into the nuanced mechanisms of action and potential therapeutic applications of this compound, particularly in the realm of topical drug delivery and dermatology. Future research could focus on elucidating its specific interactions with cellular targets and further quantifying its anti-inflammatory and antimicrobial efficacy.
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 3. This compound, 2052-14-4 [thegoodscentscompany.com]
- 4. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin, salicylate and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Differentiated in vivo skin penetration of salicylic compounds in hairless rats measured by cutaneous microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jameslindlibrary.org [jameslindlibrary.org]
- 11. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotransformation and pharmacokinetics of salicylate in newborn animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Butyl Salicylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of butyl salicylate (B1505791) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize butyl salicylate in their work.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a particular solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In practical terms, understanding the solubility of this compound is essential for a wide range of applications, including formulation development, reaction chemistry, and purification processes. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, an ester, possesses both polar (the ester and hydroxyl groups) and nonpolar (the butyl group and benzene (B151609) ring) characteristics, leading to a varied solubility profile in different organic solvents.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a qualitative and partially quantitative summary is provided below.
| Solvent | Chemical Formula | Polarity | Solubility of this compound |
| Water | H₂O | High | 19.8 mg/L at 25 °C[1][2][3] |
| Ethanol | C₂H₅OH | High | Miscible[1][2] |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[4] |
| Methanol | CH₃OH | High | Data not available |
| Acetone | (CH₃)₂CO | Medium | Data not available |
| Chloroform | CHCl₃ | Medium | Data not available |
| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | High | Soluble (based on general solvent properties)[5][6][7] |
Experimental Workflow for Solubility Determination
The following diagram illustrates a standard workflow for determining the solubility of a liquid compound like this compound in an organic solvent.
Caption: A flowchart of the experimental procedure for determining this compound solubility.
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC-UV Analysis
This protocol describes a standard laboratory procedure for determining the equilibrium solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (purity >99%)
-
Organic solvents (HPLC grade): methanol, ethanol, acetone, chloroform, dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analysis of aromatic compounds (e.g., C18 column)
-
Data acquisition and processing software
2. Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of standard solutions with concentrations spanning the expected solubility range.
3. Experimental Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a series of scintillation vials. The exact amount should be enough to ensure that a saturated solution is formed and that undissolved solute remains visible after equilibration.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved this compound.
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
4. HPLC-UV Analysis:
-
Set up the HPLC-UV system with an appropriate mobile phase and column for the separation of this compound. The UV detector should be set to a wavelength where this compound exhibits strong absorbance.
-
Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted, filtered saturated solution samples.
-
Record the peak areas from the chromatograms.
5. Data Analysis and Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted saturated solution samples.
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The calculated concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units, such as g/L or mg/mL.
References
- 1. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0040730) [hmdb.ca]
- 4. CAS 2052-14-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Thermogravimetric Analysis of Butyl Salicylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Butyl salicylate (B1505791). This document outlines the expected thermal decomposition profile, a detailed experimental protocol for analysis, and the logical pathways of its thermal degradation.
Introduction to the Thermogravimetric Analysis of Butyl Salicylate
Thermogravimetric analysis (TGA) is a crucial analytical technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds such as this compound.[1] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides invaluable data on its thermal degradation profile. This information is critical for understanding the compound's stability during manufacturing, storage, and formulation, ensuring product quality and safety. For this compound, an aromatic ester, TGA elucidates the temperature ranges at which decomposition occurs and the kinetics of this process.
Expected Thermal Decomposition Profile
While specific TGA data for this compound is not extensively published, the thermal behavior of similar salicylate esters provides a strong indication of its expected decomposition profile. The decomposition is anticipated to initiate in the range of 200-300°C.[1] The primary mechanism of decomposition is expected to be a multi-step process beginning with the cleavage of the ester bond, which is the most thermally labile part of the molecule. This initial cleavage would be followed by the fragmentation of the resulting butyl chain and the salicylate moiety.[1]
Data Presentation
The quantitative data obtained from the TGA of this compound would typically be summarized as shown in the table below. This table structure allows for a clear and concise presentation of the key thermal events.
| Parameter | Value (°C) | Mass Loss (%) |
| Onset Temperature (Tonset) | 200 - 250 | - |
| Peak Decomposition Temp (Tpeak) | 250 - 300 | 95 - 100 |
| End Temperature (Tend) | > 300 | - |
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
End Temperature (Tend): The temperature at which the decomposition process is complete.
-
Mass Loss (%): The percentage of the initial sample mass that is lost during a specific decomposition step. For a volatile compound like this compound, this is expected to be close to 100%.
Detailed Experimental Protocol for TGA of this compound
The following protocol is a comprehensive guide for conducting the thermogravimetric analysis of this compound, a volatile liquid.
4.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a sensitive microbalance.
-
Crucibles: Open alumina (B75360) or platinum crucibles are recommended. For volatile liquids, a pinhole lid may be used to control evaporation.
-
Purge Gas: High-purity nitrogen (or another inert gas like argon) with a consistent flow rate.
-
Sample: High-purity this compound.
4.2. Experimental Procedure
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Set the purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to maintain an inert atmosphere and remove any gaseous decomposition products.
-
-
Sample Preparation:
-
Tare an appropriate crucible on the microbalance.
-
Carefully dispense a small amount of this compound into the crucible. A sample size of 5-10 mg is generally recommended for liquids to ensure uniform heating and prevent issues with heat and mass transfer.
-
-
TGA Measurement:
-
Place the crucible containing the sample onto the TGA's autosampler or manually load it into the furnace.
-
Equilibrate the sample at a starting temperature of approximately 30°C.
-
Program the instrument to heat the sample at a linear heating rate, typically 10°C/min, from the starting temperature to a final temperature of around 400°C. This final temperature should be sufficient to ensure complete decomposition.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the peak decomposition temperature(s).
-
Determine the onset temperature of decomposition from the TGA curve.
-
Quantify the percentage of mass loss for each decomposition step.
-
Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the TGA of this compound.
5.2. Logical Relationship of Thermal Decomposition
The diagram below illustrates the proposed logical pathway for the thermal decomposition of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
References
A Technical Guide to the Natural Occurrence of Short-Chain Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Short-chain salicylate (B1505791) esters, particularly methyl salicylate (MeSA), are naturally occurring volatile organic compounds (VOCs) with significant roles in plant biochemistry, defense signaling, and pharmacology. Historically isolated from species like wintergreen (Gaultheria procumbens), these esters are now recognized as key mediators in plant-herbivore interactions, plant-pathogen defense, and inter-plant communication. Their characteristic scent and analgesic properties have also led to widespread use in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive overview of the natural occurrence of these esters, their biosynthesis, ecological functions, and the analytical methodologies used for their study. Quantitative data are presented to offer a comparative perspective on their abundance in various natural sources, and detailed experimental workflows provide a practical reference for researchers in the field.
Natural Occurrence of Salicylate Esters
Methyl salicylate is the most abundant and well-studied short-chain salicylate ester in nature. While other esters like ethyl, propyl, and butyl salicylate can be synthesized and are used commercially, their natural occurrence is not as widely documented. MeSA is produced by a diverse range of plant species, often in response to environmental stressors.
Plant Sources
Many plants produce MeSA in small quantities, often as a key component of their defense signaling apparatus.[1] However, some species are prolific producers, where the compound serves as a primary chemical defense against predators and pathogens.[1] The essential oil derived from these plants can consist of over 98% methyl salicylate.[2][3]
Key plant families and species known for high concentrations of methyl salicylate include:
-
Ericaceae: Notably Gaultheria procumbens (Wintergreen or Eastern Teaberry), where MeSA exists in high concentrations, predominantly as the glycoside precursor, gaultherin.[2][4]
-
Betulaceae: Species such as Betula lenta (Sweet Birch), whose bark is a major natural source of MeSA.[3]
-
Rosaceae: All species within the Spiraea genus (Meadowsweets).[1]
-
Polygalaceae: Various species within the Polygala genus.[1]
In many other plants, such as tomato (Solanum lycopersicum), MeSA is produced in smaller amounts and its synthesis is significantly upregulated in response to herbivore feeding or pathogen attack.[5][6]
Microbial Sources
While the production of salicylate esters is predominantly a plant-based phenomenon, the precursor, salicylic (B10762653) acid (SA), is synthesized by various bacteria.[7] In microorganisms like Pseudomonas, Bacillus, and Yersinia, SA is often produced as an intermediate in the biosynthesis of siderophores—small molecules that chelate iron from the environment.[7] There is less evidence for the direct microbial production of short-chain salicylate esters as metabolic end-products.
Quantitative Analysis of Methyl Salicylate Content
The concentration of methyl salicylate and its derivatives varies significantly between species, plant tissues, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Methyl Salicylate and Total Salicylate Content in High-Producing Plants
| Plant Family | Species | Plant Part | Compound Measured | Content (µg/g) | Basis | Reference |
| Ericaceae | Gaultheria procumbens | Leaves | Total Salicylates | 10,000 | Fresh Weight | [4] |
| Ericaceae | Gaultheria procumbens | Stems | Total Salicylates (mainly Gaultherin) | up to 199,900 | Dry Weight | [2] |
| Ericaceae | Gaultheria procumbens | Fruits | Total Salicylates (mainly Gaultherin) | up to 121,700 | Dry Weight | [2] |
| Betulaceae | Betula lenta | Bark | Methyl Salicylate | >98% of essential oil | - | [3] |
Table 2: Methyl Salicylate Content in Response to Biotic Stress (Tomato)
| Species | Condition | Plant Part | MeSA Content (µg/g) | Basis | Reference |
| Solanum lycopersicum (WT) | Uninfested (0 hpi) | Leaves | ~0.5 | Fresh Weight | [5] |
| Solanum lycopersicum (WT) | M. sexta infested (72 hpi) | Leaves | 1.9 | Fresh Weight | [5] |
| Solanum lycopersicum (SAMT-OE) | Uninfested (0 hpi) | Leaves | 7.6 | Fresh Weight | [5] |
| Solanum lycopersicum (SAMT-OE) | M. sexta infested (72 hpi) | Leaves | 4.2 | Fresh Weight | [5] |
| Solanum lycopersicum (SAMT-AS) | M. sexta infested (72 hpi) | Leaves | <0.5 | Fresh Weight | [5] |
(WT = Wild Type; SAMT-OE = Salicylic Acid Methyltransferase Overexpressor; SAMT-AS = Salicylic Acid Methyltransferase Antisense; hpi = hours post-infestation)
Biosynthesis and Metabolism in Plants
Methyl salicylate is synthesized from salicylic acid (SA), a critical plant hormone. The biosynthesis of SA itself occurs via two primary pathways originating from the primary metabolite chorismate. The conversion of SA to MeSA is a reversible enzymatic reaction, allowing the plant to tightly regulate the levels of this potent signaling molecule.
The key enzymes in this process are:
-
ICS (Isochorismate Synthase): Converts chorismate to isochorismate in the plastid.
-
PAL (Phenylalanine Ammonia-Lyase): The initial enzyme in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid.
-
SAMT (Salicylic Acid Methyltransferase): Catalyzes the methylation of SA to form MeSA.[5]
-
SABP2/MES (Salicylic Acid-Binding Protein 2 / Methyl Esterase): Catalyzes the demethylation of MeSA back to SA.[8]
Ecological and Physiological Roles
Methyl salicylate is a multifunctional molecule that mediates a plant's interaction with its environment. Its volatility allows it to act as an airborne signal.
Key roles include:
-
Systemic Acquired Resistance (SAR): Upon local pathogen infection, MeSA is synthesized and can travel through the phloem or the air to distal parts of the plant. There, it is converted back to SA, which activates defense-related genes, preparing the rest of the plant for subsequent attacks.[1]
-
Plant-to-Plant Communication: Volatile MeSA released from a damaged plant can be perceived by neighboring plants, which can then prime their own defense systems in anticipation of the threat.[1]
-
Attraction of Natural Enemies: MeSA is a key herbivore-induced plant volatile (HIPV) that acts as a chemical cue to attract natural enemies (predators and parasitoids) of the attacking herbivores, a phenomenon known as "indirect defense."[9]
-
Repellency of Herbivores: In some contexts, MeSA can act as a repellent to certain herbivorous insects, such as aphids, deterring them from feeding.[10]
Methodologies for Analysis
The analysis of short-chain salicylate esters requires specialized techniques due to their volatility and often low concentrations in plant tissues. The standard workflow involves extraction and/or concentration followed by chromatographic separation and detection.
Experimental Protocol: Volatile Analysis via HS-SPME-GC-MS
This protocol outlines a general method for the extraction and quantification of methyl salicylate from plant leaves.
1. Sample Preparation:
-
Harvest fresh plant tissue (e.g., 100-500 mg) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh the powdered tissue and transfer it to a 20 mL glass headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., isotopically labeled MeSA or another volatile compound not present in the sample, like Toluene-d8) for accurate quantification.
-
Seal the vial immediately with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a controlled temperature (e.g., 40-60°C).[11]
-
Allow the sample to equilibrate for a set period (e.g., 30 minutes) to allow volatiles to partition into the headspace.[11]
-
Introduce an SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber is common for broad volatile collection) into the vial's headspace, ensuring it does not touch the sample matrix.
-
Expose the fiber for a defined extraction time (e.g., 30-60 minutes) at the same temperature to allow volatiles to adsorb onto the fiber coating.[11]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS system (e.g., set to 240-250°C) for thermal desorption.[11]
-
Desorb for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer of analytes to the GC column.
-
Separate the compounds on a suitable capillary column (e.g., DB-5MS). Use a temperature program to elute compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.
-
The carrier gas is typically helium at a constant flow rate (e.g., 1.2 mL/min).
-
Identify compounds using the mass spectrometer by comparing their mass spectra to reference libraries (e.g., NIST) and by comparing their retention times to those of authentic standards.
-
Quantify MeSA by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard, using a previously generated calibration curve.
Experimental Protocol: Total Salicylate Analysis (including non-volatile forms)
For measuring total salicylates, including glycosides like gaultherin, a hydrolysis step is required, followed by solvent extraction and analysis, often by LC-MS or GC-MS after derivatization.
1. Sample Preparation and Extraction:
-
Homogenize fresh or lyophilized plant tissue in a solvent such as methanol (B129727) or an acidic methanol/water mixture.
-
Centrifuge the homogenate to pellet solid debris and collect the supernatant.
2. Hydrolysis (to measure total salicylates):
-
Divide the supernatant into two aliquots. One is for measuring free salicylates.
-
To the second aliquot, add an acid (e.g., HCl) or an enzyme (e.g., β-glucosidase) to hydrolyze the glycosidic bonds of conjugated forms like gaultherin, releasing free MeSA or SA.
-
Incubate under appropriate conditions (e.g., heat or specific temperature for enzymatic activity).
3. Liquid-Liquid Extraction & Derivatization:
-
Neutralize the hydrolyzed sample if necessary.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic phase containing the salicylates.
-
Evaporate the solvent to concentrate the sample.
-
For GC-MS analysis, derivatize the sample (e.g., using BSTFA to create trimethylsilyl (B98337) esters) to increase volatility and improve chromatographic performance.
4. LC-MS/MS or GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent and inject it into the analytical instrument.
-
Use Liquid Chromatography (LC) with a C18 column or Gas Chromatography (GC) to separate the components.
-
Detect and quantify using tandem mass spectrometry (MS/MS) for high sensitivity and specificity, often employing a multiple reaction monitoring (MRM) method.
References
- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional analysis of a tomato salicylic acid methyl transferase and its role in synthesis of the flavor volatile methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A family of methyl esterases converts methyl salicylate to salicylic acid in ripening tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Eliciting Plant Defenses Through Herbivore-Induced Plant Volatiles’ Exposure in Sweet Peppers [frontiersin.org]
- 9. The Herbivore-Induced Plant Volatile Methyl Salicylate Negatively Affects Attraction of the Parasitoid Diadegma semiclausum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Butyl Salicylate
Introduction
Butyl salicylate (B1505791) is an organic ester widely utilized in the cosmetic and fragrance industries for its characteristic floral, balsamic odor. It also finds application in pharmaceutical formulations due to its potential therapeutic properties. Accurate and precise quantification of butyl salicylate is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common approach for this analysis.
Application Note
This method describes a reversed-phase HPLC-UV procedure for the determination of this compound in various sample matrices. The separation is achieved on a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent and an acidified aqueous solution. Detection is performed using a UV detector at the wavelength of maximum absorbance of this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity >99%).
-
HPLC grade methanol (B129727), acetonitrile, and water.
-
Analytical grade phosphoric acid or trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of methanol and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase. For more complex matrices like creams or lotions, an extraction step may be necessary. For example, a known amount of the sample can be dispersed in a suitable solvent, sonicated, and then centrifuged. The supernatant is then filtered through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (70:30, v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 305 nm.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Quantitative Data Summary (Example)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Note: These values are examples based on similar compounds and should be determined during method validation for this compound.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Application Note
This method describes a GC-FID procedure for the quantification of this compound. The analysis involves the direct injection of a diluted sample solution into the GC system. For GC-MS analysis, which provides higher selectivity and sensitivity, a similar chromatographic method can be used with mass spectrometric detection for confirmation and quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph equipped with an autosampler, split/splitless injector, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of esters (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
This compound reference standard (purity >99%).
-
High-purity solvents such as hexane (B92381) or ethyl acetate.
-
Carrier gas (Helium or Hydrogen) and detector gases (for FID: Hydrogen and Air).
-
Volumetric flasks, pipettes, and syringes.
-
GC vials with septa.
2. Preparation of Solutions:
-
Solvent: Choose a volatile organic solvent in which this compound is soluble, such as hexane or ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the desired linear range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.
3. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector (FID) Temperature: 280 °C.
-
MS Parameters (if used):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
4. Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the GC parameters and allow the system to stabilize.
-
Inject the blank (solvent) to check for any interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify this compound based on the peak area from the calibration curve. For GC-MS, quantification can be performed using the extracted ion chromatogram of a characteristic ion of this compound.
Quantitative Data Summary (Example)
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.998[1][2] |
| Retention Time | ~8.26 minutes[1][2] |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 97 - 103% |
| Precision (RSD) | < 3% |
Note: These values are examples based on similar compounds and should be determined during method validation for this compound.
Experimental Workflow: GC Analysis
Caption: Workflow for the quantification of this compound by GC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This compound has a chromophore that allows for its direct quantification using this technique.
Application Note
This method describes a direct UV-Vis spectrophotometric procedure for the quantification of this compound in a clear liquid matrix. The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorption (λmax).
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
This compound reference standard (purity >99%).
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or methanol).
-
Volumetric flasks, pipettes.
2. Preparation of Solutions:
-
Solvent: Use a UV-transparent solvent such as ethanol or methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the desired linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dilute the sample with the solvent to obtain an absorbance reading within the linear range of the calibration curve.
3. Spectrophotometric Analysis:
-
Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) over a UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The expected λmax for salicylates is around 305 nm.
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each working standard solution.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the concentration in the original sample by applying the dilution factor.
-
Quantitative Data Summary (Example)
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~305 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Note: These values are examples based on similar compounds and should be determined during method validation for this compound.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the quantification of this compound by UV-Vis.
References
Application Note: Quantitative Analysis of Butyl Salicylate using Gas Chromatography with Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of Butyl salicylate (B1505791) using Gas Chromatography with Flame Ionization Detection (GC-FID). Butyl salicylate, a common ingredient in fragrances and topical analgesics, can be effectively separated and quantified without the need for derivatization.[1][2][3] This document provides a comprehensive experimental protocol, including instrument parameters and sample preparation guidelines. The presented method demonstrates excellent linearity and is suitable for quality control and research applications.
Introduction
This compound is a benzoate (B1203000) ester and a member of the phenol (B47542) class of organic compounds. It is widely used in various industries, including cosmetics and pharmaceuticals, for its characteristic floral and herbal scent.[4] Accurate and precise quantification of this compound is crucial for ensuring product quality, stability, and regulatory compliance. Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[4][5] Coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, GC provides a straightforward and effective method for quantitative analysis.[5] This application note outlines a validated GC-FID method for the determination of this compound.
Experimental Protocols
Instrumentation and Materials
-
Gas Chromatograph: Agilent 6890N GC-FID or equivalent.[1]
-
Column: HP-5 Agilent capillary column (30 m x 0.32 mm x 0.25 µm) with a 5% phenyl 95% methyl siloxane stationary phase.[1]
-
Autosampler: Capable of 1 µL injections.
-
Data System: Chromatographic data acquisition and processing software.
-
Reagents: this compound (99% purity), Methanol (B129727) (HPLC grade).[3]
Sample Preparation
For the analysis of this compound in a product matrix, such as a cosmetic or fragrance, the sample should be appropriately diluted in a suitable solvent like methanol.
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a known volume of methanol to achieve a concentration within the calibrated range.
-
If necessary, vortex and centrifuge the sample to precipitate any insoluble matrix components.
-
Transfer the clear supernatant into a GC vial for analysis.
For creating calibration standards, a stock solution of this compound in methanol (e.g., 1000 µg/mL) should be prepared and serially diluted to create a series of standards across the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[5]
GC-FID Method Parameters
The following instrumental parameters are recommended for the analysis of this compound:
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 60 °C |
| Ramp Rate | 3 °C/min |
| Final Temperature | 246 °C |
| Column | HP-5 (30 m x 0.32 mm x 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min (typical for capillary columns) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Presentation
Quantitative analysis of this compound using the described GC-FID method demonstrates a strong linear relationship between the concentration and the peak area. A study by D'Amelia et al. (2025) on the analysis of salicylate esters, including this compound, reported high coefficients of determination (R² > 0.99), indicating excellent linearity.[1][3]
Table 1: Representative Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Linearity (R²) |
| This compound | 8.263 | > 0.99 |
Retention time is based on the conditions reported by D'Amelia et al. (2025) and may vary slightly based on the specific instrument and exact conditions used.[3]
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.
Caption: Experimental Workflow for GC-FID Analysis of this compound.
Caption: Logical Relationships in the GC-FID Analysis of this compound.
References
High-Performance Liquid Chromatography (HPLC) Analysis of Butyl Salicylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Butyl salicylate (B1505791) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed for accuracy, precision, and robustness in various research and quality control settings.
Introduction
Butyl salicylate is a benzoate (B1203000) ester and a member of the phenol (B47542) class, commonly used as a fragrance ingredient in cosmetics and personal care products. Accurate and reliable quantitative analysis of this compound is crucial for formulation development, quality control, and safety assessments. This application note details a robust reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound in various sample matrices.
While a specific validated method for this compound with complete quantitative data was not found in the public literature, a comprehensive validated method for the closely related compound, methyl salicylate, provides a strong foundation for the analytical approach. The protocols and data presented herein are adapted from this validated methodology for methyl salicylate, owing to the structural similarity between the two compounds.
Analytical Method Overview
The recommended method for the quantitative determination of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers excellent resolution, sensitivity, and reproducibility.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on a validated method for methyl salicylate and are expected to provide good chromatographic performance for this compound.[1]
| Parameter | Recommended Condition |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol (B129727):Water (65:35, v/v) containing 1.0% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 304 nm |
| Run Time | < 10 minutes |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for the analysis of salicylates, based on the validation data for methyl salicylate.[1] These values provide a benchmark for method validation and routine analysis.
| Parameter | Expected Value |
| Retention Time (t_R_) | To be determined experimentally for this compound (Methyl salicylate t_R_ ≈ 5.8 min[1]) |
| Linearity (R²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | ~2.4 µg/mL[1] |
| Limit of Quantification (LOQ) | ~14 µg/mL[1] |
| Recovery | 99.78 - 100.0%[1] |
| Precision (%RSD) | < 2.0%[1] |
Experimental Protocols
1. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Measure 650 mL of HPLC-grade methanol and 350 mL of HPLC-grade water.
-
Combine the solvents in a suitable container.
-
Add 10 mL of glacial acetic acid to the mixture.
-
Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 25, 50, 100, 150, 200 µg/mL).
-
2. Sample Preparation (for a cosmetic cream)
-
Accurately weigh approximately 1.0 g of the sample into a 100 mL volumetric flask.
-
Add 50 mL of the mobile phase and sonicate for 15 minutes to disperse the sample and extract the this compound.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key components in the HPLC analysis.
References
Application Notes and Protocols: Butyl Salicylate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of Butyl salicylate (B1505791) as a fragrance ingredient in various formulations. This document outlines its physicochemical properties, olfactory profile, recommended use levels, and safety considerations. Detailed experimental protocols for quality control, stability, and safety assessment are also provided to support formulation development and research.
Introduction to Butyl Salicylate in Fragrance Formulations
This compound (C₁₁H₁₄O₃) is an ester of salicylic (B10762653) acid and butanol, widely utilized in the fragrance industry for its unique aromatic profile.[1][2] It imparts a sweet, floral, and slightly medicinal-balsamic scent, often described as having nuances of orchid, clover, and wintergreen.[3][4][5] Its versatility allows it to be used as a modifier and fixative in a variety of fragrance compositions, particularly in floral and fougère types.[6][7] Beyond its aromatic properties, this compound also functions as a skin-conditioning agent and can contribute to the overall stability of a formulation.[8][9]
Physicochemical and Olfactory Properties
A thorough understanding of this compound's properties is crucial for its effective incorporation into formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄O₃ | [2][10][11] |
| Molecular Weight | 194.23 g/mol | [11] |
| CAS Number | 2052-14-4 | [2][3][11] |
| Appearance | Colorless to pale straw oily liquid | [2][3] |
| Boiling Point | 268 °C | [6][7][10] |
| Melting Point | -5.9 °C | [11] |
| Density | 1.08 g/mL at 25 °C | [6][7][10] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [2] |
| Refractive Index | 1.508 - 1.520 @ 20°C | [12][13] |
| Flash Point | > 100 °C | [12] |
Table 2: Olfactory Profile and Fragrance Characteristics
| Characteristic | Description | References |
| Odor Type | Sweet, aromatic, medicinal, slightly fruity-wintergreen, floral | [3][4][12] |
| Perfumery Uses | Orchid, Clover, Trefle, Carnation, Wallflower, Fougere, Root-beer, Grape | [3] |
| Odor Life on Smelling Strip | 18 hours | [3] |
| Relative Odor Impact | 120 | [3] |
Recommended Use Levels and Safety
Adherence to recommended concentration limits is essential for ensuring product safety and regulatory compliance.
Table 3: Recommended Use Levels and Safety Information
| Parameter | Recommendation/Data | References |
| Typical Usage in Perfume Compounds | 0.1% - 8.0% | [3] |
| IFRA Recommendation (Leave-on skin contact) | Up to 0.2% in the finished product | [12] |
| Oral LD50 (Rat) | 1700 - 1836 mg/kg | [12] |
| Dermal Irritation | Not a primary irritant, but can cause moderate irritation at 100% under occlusion. | [14][15][16] |
| Skin Sensitization | Not a sensitizer (B1316253) in maximization tests on guinea pigs. | [15][16] |
| Safety Summary | Considered safe for use in cosmetics when formulated to avoid skin irritation and increased sun sensitivity. | [14][15] |
Experimental Protocols
The following protocols are provided as a guide for the analysis and safety assessment of this compound in formulations.
Protocol for Quantification of this compound in a Fragrance Formulation using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately determine the concentration of this compound in a given fragrance oil or finished product.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
This compound standard (≥99% purity)
-
Solvent (e.g., Ethanol, Dichloromethane)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the fragrance formulation and dissolve it in a known volume of the solvent. The dilution factor should be chosen to ensure the final concentration of this compound falls within the calibration range.
-
GC-MS Analysis:
-
Set the GC-MS parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, MS scan range).
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample.
-
Acquire the data in full scan mode to confirm the identity of this compound by its mass spectrum and retention time. Use Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration in the original formulation, accounting for the dilution factor.
-
Protocol for Dermal Irritation Assessment using a Human Repeat Insult Patch Test (HRIPT)
Objective: To evaluate the potential of a formulation containing this compound to cause skin irritation and sensitization in human subjects. This protocol should be conducted by a qualified clinical research organization (CRO) following ethical guidelines.
Materials:
-
Test formulation containing this compound at the intended use concentration.
-
Occlusive or semi-occlusive patches.
-
Control patches (negative control: empty patch; positive control: a known mild irritant).
-
A panel of human volunteers (typically 50-100) with no known skin conditions.
Procedure:
-
Induction Phase (3 weeks):
-
Apply the test formulation to a designated skin site (e.g., upper back) of each volunteer using an occlusive patch.
-
The patch remains in place for 24-48 hours.
-
After patch removal, the site is graded for any signs of irritation (erythema, edema) by a trained assessor.
-
This procedure is repeated nine times over a three-week period.
-
-
Rest Phase (2 weeks):
-
No patches are applied during this period to allow for the development of any delayed hypersensitivity.
-
-
Challenge Phase (1 week):
-
Apply a new patch with the test formulation to a previously untreated skin site on each volunteer.
-
The patch is removed after 24-48 hours, and the site is graded for irritation at specified time points (e.g., immediately after removal, 24 hours, and 48 hours post-removal).
-
-
Data Analysis:
-
Record and analyze the irritation scores for each subject at each time point.
-
The incidence and severity of skin reactions are evaluated to determine the irritation and sensitization potential of the formulation.
-
Protocol for Accelerated Stability Testing of a Fragrance Formulation
Objective: To assess the physical and chemical stability of a formulation containing this compound under accelerated conditions to predict its shelf life.[17][18]
Materials:
-
Environmental chambers capable of maintaining controlled temperature and humidity.
-
Packaging identical to the final product.
-
Instrumentation for analysis (e.g., GC-MS, pH meter, viscometer).
Procedure:
-
Sample Preparation: Prepare multiple samples of the final formulation in its intended packaging.
-
Storage Conditions: Place the samples in environmental chambers under various conditions. Common accelerated conditions include:
-
Time Points: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, and 3 months).
-
Evaluation Parameters: At each time point, assess the following:
-
Physical Properties: Color, clarity, odor, viscosity, and phase separation.
-
Chemical Properties: pH of the formulation and concentration of this compound (using GC-MS as per Protocol 4.1).
-
Packaging Integrity: Check for any interaction between the product and the packaging.
-
-
Data Analysis:
-
Compare the results at each time point to the initial (time 0) data.
-
Significant changes in any of the parameters may indicate instability. The data is used to predict the shelf life of the product under normal storage conditions.
-
Biological Activity and Signaling
While primarily used for its scent, this compound and related salicylates are known to possess biological activities. Research indicates potential anti-inflammatory and antimicrobial properties, similar to salicylic acid.[1][8] The perception of its aroma involves the interaction with olfactory receptors in the nose, which triggers a signaling cascade leading to the sense of smell.[1]
Conclusion
This compound is a valuable and versatile fragrance ingredient with a well-characterized safety and olfactory profile. The application notes and protocols provided herein offer a framework for its effective and safe use in the development of a wide range of consumer and therapeutic products. Adherence to good laboratory practices and regulatory guidelines is paramount for successful formulation.
References
- 1. Buy this compound | 2052-14-4 [smolecule.com]
- 2. CAS 2052-14-4: this compound | CymitQuimica [cymitquimica.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. This compound – Warm Floral Salicylate [myskinrecipes.com]
- 5. de-kruiderie.nl [de-kruiderie.nl]
- 6. This compound CAS#: 2052-14-4 [m.chemicalbook.com]
- 7. This compound | 2052-14-4 [chemicalbook.com]
- 8. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. chembk.com [chembk.com]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. This compound, 2052-14-4 [thegoodscentscompany.com]
- 13. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tga.gov.au [tga.gov.au]
- 15. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. certifiedcosmetics.com [certifiedcosmetics.com]
- 19. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
Application Notes and Protocols: Butyl Salicylate in Dermatological and Cosmetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791), a synthetic ester of salicylic (B10762653) acid, is a multifunctional ingredient utilized in a variety of dermatological and cosmetic formulations. Primarily known for its role in sun care products, it functions as a solvent for UV filters, an emollient, a photostabilizer, and an SPF booster.[1][2] Its structural similarity to other salicylates suggests potential anti-inflammatory and skin-soothing properties, making it a compound of interest for broader dermatological applications. These notes provide an overview of its current applications, quantitative data from available studies, and detailed protocols for its evaluation in a research setting.
Data Presentation
The following tables summarize the available quantitative data on the efficacy and safety of butyl salicylate. It is important to note that publicly available data on some specific dermatological endpoints are limited.
Table 1: Sun Protection Factor (SPF) and Photostability Enhancement
| Parameter | Formulation Details | Test Conditions | Result | Source |
| SPF Contribution | Sun care formulation with 5% this compound | In vivo SPF testing | Contributes no more than 2 SPF units. | [3] |
| SPF Retention | Sunscreen formulation containing avobenzone (B1665848) and this compound vs. octyl palmitate | 2 hours of sunlight exposure | Formulation with this compound retained 60% of its SPF. | Patent US5849273A[4] |
| UV-A Absorbance Retention | Sunscreen formulation containing avobenzone and this compound vs. octyl palmitate | 2 hours of sunlight exposure | Formulation with this compound retained 38% of its UV-A absorbance. | Patent US5849273A[4] |
| UV-B Absorbance Retention | Sunscreen formulation containing avobenzone and this compound vs. octyl palmitate | 2 hours of sunlight exposure | Formulation with this compound retained 97% of its UV-B absorbance. | Patent US5849273A[4] |
Table 2: Toxicological Profile
| Endpoint | Species | Method | Result | Source |
| Acute Oral Toxicity | Rat | LD50 | >5000 mg/kg (no deaths) | TGA[5] |
| Acute Dermal Toxicity | Rat | LD50 | >2000 mg/kg (no deaths) | TGA[5] |
| Primary Dermal Irritation | Rabbit | Federal Hazardous Substances Act (FHSA) methods | Primary Irritation Index (PII) = 2.12 (very slight to well-defined erythema and edema). Considered a moderate skin irritant at 100% concentration under occlusive conditions. | TGA[5] |
| Skin Sensitization | Guinea Pig | Maximization Test | Not a skin sensitizer (B1316253). | TGA[5] |
| Genotoxicity | In vitro | Not specified | Not genotoxic in two studies. | TGA[5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the dermatological and cosmetic properties of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Human Keratinocytes
Objective: To determine the potential of this compound to reduce the production of pro-inflammatory mediators in human epidermal keratinocytes stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS or Poly(I:C)).
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium (KGM)
-
This compound (cosmetic grade)
-
Lipopolysaccharide (LPS) from E. coli or Poly(I:C)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Multi-well cell culture plates (24-well and 96-well)
Methodology:
-
Cell Culture and Seeding:
-
Culture HEKa cells in KGM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the keratinocytes into 24-well plates for inflammatory marker analysis and 96-well plates for cytotoxicity assessment at a density of 5 x 10^4 cells/cm².
-
Allow cells to adhere and grow to 80-90% confluency.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Prepare serial dilutions of this compound in KGM (e.g., 0.01%, 0.1%, 0.5%, 1% v/v). Use a suitable vehicle control (e.g., DMSO at a final concentration of <0.1%).
-
Treat the cells in the 96-well plate with the different concentrations of this compound for 24 hours.
-
After incubation, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Determine the non-cytotoxic concentrations of this compound for subsequent experiments.
-
-
Anti-Inflammatory Assay:
-
In the 24-well plate, replace the medium with fresh KGM containing non-cytotoxic concentrations of this compound and incubate for 1 hour.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) or Poly(I:C) (e.g., 10 µg/mL) to the wells (except for the negative control) and co-incubate for 24 hours.
-
Include the following controls:
-
Negative Control: Cells with medium only.
-
Vehicle Control: Cells with vehicle and LPS/Poly(I:C).
-
Positive Control (Stimulated): Cells with LPS/Poly(I:C) only.
-
-
-
Quantification of Inflammatory Mediators (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the levels of PGE2, IL-6, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each inflammatory mediator by this compound compared to the positive control.
-
Perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine the significance of the results.
-
Protocol 2: Clinical Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a topical formulation containing this compound on skin hydration and barrier function in human volunteers.
Materials:
-
Test formulation (e.g., cream or lotion containing a specified concentration of this compound, typically 1-5%).
-
Placebo formulation (vehicle without this compound).
-
Corneometer® for skin hydration measurement.
-
Tewameter® for TEWL measurement.
-
Standardized soap for pre-conditioning.
-
Environmentally controlled room (constant temperature and humidity).
Methodology:
-
Subject Recruitment:
-
Recruit a panel of healthy volunteers (e.g., n=20-30) with dry to normal skin on the forearms.
-
Obtain informed consent from all participants.
-
Subjects should undergo a washout period (e.g., 7 days) with no use of moisturizing products on the test areas.
-
-
Study Design:
-
This is a randomized, double-blind, placebo-controlled study.
-
Define two to three test sites on the volar forearm of each subject.
-
One site will be for the test formulation, one for the placebo, and one can serve as an untreated control.
-
-
Baseline Measurements (T0):
-
Acclimatize subjects in the environmentally controlled room for at least 20-30 minutes.
-
Perform baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) at each test site.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test and placebo formulations to the respective test sites.
-
-
Post-Application Measurements:
-
Measure skin hydration and TEWL at specified time points after application (e.g., T1h, T2h, T4h, T8h, and T24h).
-
For long-term studies, subjects will apply the products daily for a specified period (e.g., 14 or 28 days), with measurements taken at baseline and at the end of the study period.
-
-
Data Analysis:
-
Calculate the change in Corneometer® units and TEWL values from baseline for each time point.
-
Compare the results between the test formulation, placebo, and untreated control sites using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
Protocol 3: Human Repeat Insult Patch Test (HRIPT) for Skin Irritation and Sensitization Potential
Objective: To determine the potential of a formulation containing this compound to cause skin irritation and allergic contact sensitization after repeated application to the skin of human subjects.
Materials:
-
Test formulation containing this compound.
-
Occlusive or semi-occlusive hypoallergenic patches.
-
Dermatologist and trained technicians for scoring.
Methodology:
-
Subject Recruitment:
-
Recruit a panel of at least 50 healthy volunteers with no history of skin diseases.
-
Obtain informed consent.
-
-
Induction Phase (3 weeks):
-
Apply the test material via a patch to the same site on the back of each subject.
-
The patch remains in place for 24-48 hours.
-
After removal, the site is graded for any skin reaction (erythema, edema, etc.) by a trained observer.
-
This procedure is repeated nine times over a three-week period.
-
-
Rest Period (2 weeks):
-
A two-week rest period with no product application follows the induction phase.
-
-
Challenge Phase:
-
After the rest period, apply a challenge patch with the test material to a naive skin site (a site not previously exposed).
-
The patch is removed after 24-48 hours.
-
The challenge site is scored for any reaction at 24 and 48 hours after patch removal.
-
-
Scoring and Interpretation:
-
Skin reactions are scored on a scale (e.g., 0 = no reaction, 4 = severe reaction).
-
An allergic reaction is indicated by a response at the challenge site that is more severe than any irritation observed during the induction phase.
-
The results are evaluated by a dermatologist to determine if the product is a sensitizer or irritant under the test conditions.
-
Mandatory Visualizations
Proposed Anti-Inflammatory Signaling Pathways
The following diagrams illustrate the proposed mechanisms by which this compound may exert its anti-inflammatory effects in skin cells, based on the known actions of other salicylates.
Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Proposed Inhibition of the COX-2 Enzyme by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the dermatological properties of this compound.
Caption: General Workflow for Dermatological Evaluation of this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Erythema-index of clinical patch test reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. US5849273A - Skin care and sunscreen composition containing dibenzoylmethane derivative, e.g., parsol® 1789, and C12, C16, C18 branched chain hydroxybenzoate and/or C12, C16 branched chain benzoate stabilizers/solubilizers - Google Patents [patents.google.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Synthesis of Butyl Salicylate: An Application Note and Laboratory Protocol
Abstract
This document provides a detailed protocol for the laboratory synthesis of butyl salicylate (B1505791), a benzoate (B1203000) ester and member of the phenol (B47542) class of compounds. Butyl salicylate is utilized as a fragrance ingredient in a variety of consumer products, including cosmetics, soaps, and detergents.[1] The primary synthesis route detailed is the Fischer esterification of salicylic (B10762653) acid with n-butanol. This application note includes optimized reaction conditions, a comprehensive step-by-step experimental protocol, and purification methodologies. All quantitative data is summarized for comparative analysis, and a visual representation of the experimental workflow is provided to aid researchers in the successful synthesis of this compound.
Introduction
This compound (C₁₁H₁₄O₃) is an organic ester formed from the condensation of salicylic acid and n-butanol.[2] The most common and well-established method for its synthesis is the Fischer-Speier esterification.[3] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The reaction is reversible and requires conditions that favor the formation of the ester, such as the use of excess alcohol or the removal of water as it is formed.[3] While traditional methods have employed strong mineral acids like sulfuric acid as catalysts, concerns over equipment corrosion and environmental impact have led to the exploration of milder and more environmentally benign catalysts such as boric acid.[1][4] This protocol will detail the synthesis of this compound using both a traditional and a green catalyst.
Reaction Principle
The synthesis of this compound is based on the Fischer esterification reaction. In this process, the carbonyl group of salicylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of n-butanol. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the ester, this compound.
Reaction Scheme:
Comparative Data of Catalytic Systems
The choice of catalyst significantly impacts the reaction conditions and the resulting yield of this compound. The following table summarizes the quantitative data from various reported syntheses.
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 1:5 | Not Specified | 98 | 6 | ~80.5 | [5] |
| Boric Acid | Not Specified | Not Specified | Reflux | 1.5+ | 90-95 | [4][6] |
| Phosphomolybdic Acid | 1:2 | 7% of acid weight | Not Specified | 4 | 80.5 | [5] |
| Silicotungstic Heteropolyacid | Not Specified | Not Specified | Not Specified | Not Specified | 94.6 | [5] |
| Solid Supported Heteropolyacid | 1:5 | 0.63 g for 0.1 mol acid | 98 | 6 | 95.1 | [5] |
| Brønsted Acidic Ionic Liquids | 1:1 | 1:1 (Acid:IL) | 115 | 10 | 88 | [7] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound via Fischer esterification using a choice of either sulfuric acid or boric acid as the catalyst.
4.1. Materials and Reagents
-
Salicylic Acid (C₇H₆O₃)
-
n-Butanol (C₄H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boric Acid (H₃BO₃)
-
Toluene (B28343) (optional, as an azeotropic agent)
-
1 M Sodium Carbonate Solution (Na₂CO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
4.2. Apparatus
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Distillation apparatus for vacuum distillation
-
pH paper
4.3. Reaction Procedure
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.8 g (0.1 mol) of salicylic acid and 37.1 g (0.5 mol, ~46 mL) of n-butanol.[5] The use of excess n-butanol helps to drive the reaction equilibrium towards the product.
-
Catalyst Addition:
-
Option A (Sulfuric Acid): Slowly and carefully add 1-2 mL of concentrated sulfuric acid to the reaction mixture while stirring. This addition is exothermic and should be done with caution.
-
Option B (Boric Acid): Add approximately 0.5 g of boric acid to the mixture.[6]
-
-
Reflux: Attach the reflux condenser to the round-bottom flask and place the apparatus in a heating mantle or oil bath. Heat the mixture to a gentle reflux and maintain the reflux for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of salicylic acid.
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
4.4. Work-up and Purification
-
Transfer: Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Neutralization: Add 50 mL of deionized water to the separatory funnel. To neutralize the acidic catalyst and any unreacted salicylic acid, slowly add 1 M sodium carbonate solution in portions, shaking gently after each addition and venting the funnel frequently to release any evolved CO₂ gas. Continue adding the sodium carbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).[5]
-
Extraction and Washing:
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of deionized water.
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to aid in the removal of water.[5]
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution.[5] Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Decant or filter the dried organic layer to remove the drying agent. Remove the excess n-butanol and any toluene (if used) by rotary evaporation.
-
Vacuum Distillation: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 143-144 °C at 2 kPa (15 mmHg).[5] The final product should be a colorless liquid with a characteristic wintergreen-like odor.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
n-Butanol and toluene are flammable and should be kept away from open flames and ignition sources.
-
The work-up procedure involving sodium carbonate will produce carbon dioxide gas, which can cause pressure buildup in a sealed container. Ensure proper venting of the separatory funnel.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
This protocol provides a detailed and adaptable method for the synthesis of this compound in a laboratory setting. By following the outlined procedures and considering the comparative data on different catalytic systems, researchers can effectively produce this valuable fragrance compound. The use of milder catalysts like boric acid presents a greener alternative to traditional methods, reducing corrosion and environmental concerns. The provided workflow and purification steps will aid in obtaining a high-purity final product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 4. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 5. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 6. phillysim.org [phillysim.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Butyl Salicylate as a UV Filter and Photostabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791) is a multifunctional ingredient in sunscreen formulations, acting as a UVB filter, a solvent for other UV absorbers, and a photostabilizer, notably for the UVA filter avobenzone (B1665848).[1] Its emollient properties also contribute to the pleasant sensory profile of sun care products. This document provides detailed application notes, experimental protocols, and key data related to the use of butyl salicylate in the development of effective and photostable sunscreens.
Physicochemical Properties and UV Absorption Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [3][4][5] |
| Molecular Weight | 194.23 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 268 °C | [4] |
| Density | 1.08 g/mL | [4] |
| Refractive Index | 1.512 | [4] |
| Solubility | Insoluble in water, soluble in oils | [5] |
Table 2: Representative UV Absorption Data for Salicylate UV Filters (e.g., Octisalate)
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 290 | ~3,500 |
| 300 | ~4,500 |
| λmax ~307 | ~5,000 |
| 320 | ~2,000 |
| 340 | <100 |
Note: Data is estimated based on typical values for salicylate UVB filters as specific data for this compound is limited.
Application as a Photostabilizer for Avobenzone
Avobenzone, a widely used UVA filter, is notoriously photounstable. Upon exposure to UV radiation, it can undergo photo-isomerization from its enol form to a less UV-absorbent keto form, which can then lead to photodegradation.[6] this compound can enhance the photostability of avobenzone.[1] This is attributed to its high polarity and dielectric constant, which helps to dissipate the excited state energy of avobenzone, allowing it to return to its ground state more efficiently and reducing the likelihood of degradation.[1]
Mechanism of Avobenzone Photodegradation and Stabilization
The following diagram illustrates the photodegradation pathway of avobenzone and the proposed mechanism of stabilization by this compound.
Experimental Protocols
Protocol for In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the ISO 24443 standard for in vitro UVA protection determination and can be adapted for SPF measurement.[7][8][9]
Objective: To determine the in vitro SPF of a sunscreen formulation containing this compound.
Materials:
-
Sunscreen formulation
-
Polymethylmethacrylate (PMMA) plates (roughened)
-
Glycerin (as a reference)
-
UV spectrophotometer with an integrating sphere
-
Automated spreading robot (recommended for reproducibility)
-
Positive and negative control sunscreen formulations
Procedure:
-
Substrate Preparation: Use roughened PMMA plates to mimic the skin surface.
-
Sample Application:
-
UV Transmittance Measurement:
-
Measure the UV transmittance of each plate from 290 to 400 nm at 1 nm intervals using a UV spectrophotometer.
-
Use a glycerin-treated plate as a blank reference.
-
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using the following equation:
SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ
Where:
-
E(λ) is the solar irradiance spectrum
-
S(λ) is the erythemal action spectrum
-
T(λ) is the spectral transmittance of the sunscreen sample
-
Workflow Diagram:
Protocol for In Vitro Photostability Assessment
Objective: To evaluate the photostabilizing effect of this compound on avobenzone.
Materials:
-
Sunscreen formulations with and without this compound, both containing avobenzone.
-
PMMA plates
-
Solar simulator with a controlled UV dose output
-
UV spectrophotometer or HPLC with a UV detector
Procedure:
-
Sample Preparation: Prepare sunscreen films on PMMA plates as described in the in vitro SPF protocol.
-
Initial Absorbance/Concentration Measurement:
-
Spectrophotometric method: Measure the initial absorbance spectrum of the non-irradiated samples.
-
HPLC method: Extract the UV filters from a non-irradiated sample and determine the initial concentration of avobenzone.
-
-
UV Irradiation: Expose the prepared plates to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to sun exposure conditions.
-
Post-Irradiation Absorbance/Concentration Measurement:
-
Spectrophotometric method: Measure the absorbance spectrum of the irradiated samples.
-
HPLC method: Extract the UV filters from the irradiated sample and determine the final concentration of avobenzone.
-
-
Data Analysis: Calculate the percentage of avobenzone remaining after irradiation for both formulations (with and without this compound). A higher percentage of remaining avobenzone in the formulation with this compound indicates a photostabilizing effect.
Expected Results: The formulation containing this compound is expected to show a significantly lower degradation of avobenzone compared to the formulation without it.
UV-Induced Skin Damage and the Role of Sunscreens
UV radiation generates reactive oxygen species (ROS) in the skin, which can activate various signaling pathways leading to inflammation, collagen degradation, and cellular damage.[10][11][12][13] Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Sunscreens containing UV filters like this compound help to prevent the initial absorption of UV radiation by the skin, thereby inhibiting the activation of these damaging pathways.
Signaling Pathway of UV-Induced Skin Damage
Conclusion
This compound is a valuable multifunctional ingredient in modern sunscreen formulations. Its contributions as a UVB filter, a solvent for challenging UV absorbers, and an effective photostabilizer for avobenzone make it a key component in the development of high-SPF, broad-spectrum, and photostable sun care products. The provided protocols offer a framework for the in vitro evaluation of sunscreen formulations containing this compound, enabling researchers and formulators to substantiate product performance claims.
References
- 1. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 2. spflist.com [spflist.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kcia.or.kr [kcia.or.kr]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. intertekinform.com [intertekinform.com]
- 10. Ultraviolet Light Induced Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin – Cymbiotics Biopharma [cymbiotics.co]
Application Notes and Protocols for Topical Preparations Containing Butyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is a compound with potential applications in topical pharmaceutical preparations due to its relationship with the well-known analgesic and anti-inflammatory salicylates.[1][2][3] Like other salicylates, it is explored for its use in formulations aimed at providing relief from minor aches and pains.[4][5] This document provides detailed application notes and protocols for the formulation and evaluation of topical preparations containing butyl salicylate, intended for research and development purposes.
While this compound itself is less commonly studied in pharmaceutical literature compared to methyl salicylate or salicylic acid, its properties as a lipophilic compound suggest its potential for effective skin penetration.[6] These notes and protocols draw upon established principles of topical formulation development and available data on related salicylate compounds to provide a comprehensive guide.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.
| Property | Value | Reference |
| CAS Number | 2052-14-4 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils | [3][8] |
| LogP | 4.63 | [9] |
| Boiling Point | 271.0 °C | [9] |
Formulation Considerations
The formulation of topical products with this compound requires careful selection of excipients to ensure stability, desired physical properties, and effective drug delivery. This compound's insolubility in water necessitates the use of oleaginous, emulsion-based, or alcoholic vehicles.
Formulation Types
-
Ointments: Anhydrous preparations that can provide an occlusive effect, potentially enhancing skin penetration.
-
Creams: Emulsions (oil-in-water or water-in-oil) that offer good spreadability and feel.
-
Gels: Semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. Hydroalcoholic gels can be suitable for solubilizing this compound.
-
Lotions: Low- to medium-viscosity emulsions for application over a larger surface area.
Excipient Selection
| Excipient Class | Examples | Purpose |
| Gelling Agents | Carbomers (e.g., Carbopol® 934, 940), Hydroxypropyl methylcellulose (B11928114) (HPMC) | To provide the desired viscosity and semisolid structure to gels and creams. |
| Solvents/Co-solvents | Ethanol, Isopropyl alcohol, Propylene glycol, Isopropyl myristate | To dissolve this compound and other excipients.[10] |
| Emollients | Isopropyl myristate, Cetyl alcohol, Stearyl alcohol | To soften and soothe the skin. |
| Emulsifying Agents | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 80), Cetearyl alcohol | To stabilize the oil and water phases in creams and lotions. |
| pH Modifiers | Triethanolamine (B1662121), Sodium hydroxide | To adjust the pH of the formulation for optimal stability and skin compatibility. |
| Preservatives | Parabens, Phenoxyethanol, Sodium benzoate | To prevent microbial growth in aqueous-based formulations. |
| Antioxidants | Butylated hydroxytoluene (BHT), Sodium metabisulfite | To prevent the degradation of this compound and other excipients due to oxidation. |
Experimental Protocols
Formulation of a this compound Gel (Exemplary Protocol)
This protocol describes the preparation of a hydroalcoholic gel containing 5% (w/w) this compound.
Materials:
-
This compound (5 g)
-
Carbomer 940 (1 g)
-
Isopropyl Alcohol (40 mL)
-
Triethanolamine (q.s. to pH 6.5-7.0)
-
Purified Water (q.s. to 100 g)
Procedure:
-
Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.
-
In a separate container, dissolve this compound in isopropyl alcohol.
-
Slowly add the this compound solution to the Carbomer dispersion while stirring.
-
Neutralize the dispersion by adding triethanolamine dropwise until a clear, viscous gel is formed and the pH is within the range of 6.5-7.0.
-
Add purified water to make up the final weight to 100 g and mix until homogenous.
Characterization of Topical Preparations
Visually inspect the formulation for color, clarity, and the presence of any aggregates or phase separation. Microscopically examine for homogeneity.
Determine the pH of the formulation using a calibrated pH meter at room temperature. The pH should be within a range that is non-irritating to the skin (typically 4.5-7.0).
Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle at various rotational speeds to assess the rheological properties.
Determine the spreadability by placing a known amount of the formulation between two glass plates and measuring the diameter of the circle formed after applying a standard weight for a specific time.
Principle: An accurate and precise analytical method is required to quantify the amount of this compound in the formulation. Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) are suitable techniques.[11][12][13]
Exemplary HPLC Method:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 238 nm or 305 nm).
-
Procedure:
-
Accurately weigh a sample of the formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or mobile phase) and sonicate to ensure complete extraction of this compound.
-
Filter the solution and inject it into the HPLC system.
-
Quantify the this compound content by comparing the peak area with that of a standard solution of known concentration.
-
In Vitro Release Testing (IVRT)
Principle: IVRT is performed to evaluate the rate at which this compound is released from the formulation. This is a critical quality attribute that can affect in vivo performance.
Apparatus: Franz diffusion cell system.
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate).
Receptor Medium: A solution in which this compound is soluble, and that can act as a sink (e.g., phosphate (B84403) buffer with a suitable percentage of alcohol or surfactant).
Procedure:
-
Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5 °C.
-
Apply a known quantity of the this compound formulation to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the samples for this compound content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of this compound released per unit area over time.
In Vitro Permeation Testing (IVPT)
Principle: IVPT assesses the ability of this compound to permeate through the skin.
Apparatus: Franz diffusion cell system.
Skin Model: Excised human or animal (e.g., porcine ear) skin.
Procedure:
-
Prepare the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the same procedure as for IVRT (steps 2-5).
-
At the end of the study, the skin can be processed to determine the amount of this compound retained in different skin layers.
Signaling Pathways of Topical Salicylates
Topically applied salicylates are thought to exert their anti-inflammatory and analgesic effects through various mechanisms.[2] Upon penetration into the skin, salicylate esters like this compound are hydrolyzed to salicylic acid.[2] Salicylic acid and its derivatives can modulate inflammatory signaling pathways.
One of the key mechanisms involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[14][15] Additionally, salicylates can inhibit the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.[14][15][16]
Experimental Workflow
The development and evaluation of a topical formulation containing this compound follows a logical progression of experiments.
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. Buy this compound | 2052-14-4 [smolecule.com]
- 4. Menthol and methyl salicylate (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Trolamine salicylate (Aspercreme, Mobisyl, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. mdpi.com [mdpi.com]
- 7. CAS 2052-14-4: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound, 2052-14-4 [thegoodscentscompany.com]
- 9. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Butyloctyl Salicylate - Descrizione [tiiips.com]
- 11. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [sciepub.com]
- 12. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. us.typology.com [us.typology.com]
- 15. uk.typology.com [uk.typology.com]
- 16. Aspirin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Transesterification of Butyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the transesterification of butyl salicylate (B1505791) with other alcohols. This process is crucial for synthesizing novel salicylate esters, which have broad applications in fragrances, flavorings, and as intermediates in pharmaceutical development.[1][2] The protocols outlined below are based on established methods for salicylate ester synthesis and provide a framework for reaction optimization, monitoring, and product characterization.
Principle and Reaction Scheme
Transesterification is a chemical reaction that involves exchanging the alkoxy group of an ester with that of an alcohol.[3] In the context of butyl salicylate, the butyl group is replaced by the organic group from a different alcohol (R-OH). This reaction is typically catalyzed by an acid or a base to enhance the reaction rate.[3] The equilibrium of the reaction can be shifted towards the product by removing the liberated butanol, often through distillation.
The general reaction is as follows:
This compound + R-OH ⇌ Alkyl Salicylate (New Ester) + Butanol
Visualization of Reaction and Workflow
General Transesterification Mechanism (Acid-Catalyzed)
The diagram below illustrates the key steps in an acid-catalyzed transesterification reaction. The process begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.[3]
Caption: Acid-catalyzed transesterification mechanism.
Experimental Workflow
The following workflow provides a logical sequence for performing and analyzing the transesterification of this compound.
Caption: A typical experimental workflow.
Data Presentation: Reaction Conditions for Salicylate Transesterification
While specific data for this compound is limited, extensive research on methyl salicylate provides a strong basis for experimental design. The following table summarizes conditions reported for the transesterification of methyl salicylate, which can be adapted for this compound.
| Starting Ester | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Salicylate | Isoamyl Alcohol | LiOH (1% wt) | 120 (Microwave) | 4 | 98 | [4] |
| Methyl Salicylate | Isoamyl Alcohol | MeONa (1% wt) | 120 (Microwave) | 4 | >60 | [4] |
| Methyl Salicylate | Isoamyl Alcohol | Ca(OH)₂ (1% wt) | 120 (Microwave) | 4 | >60 | [4] |
| Methyl Salicylate | Cyclohexanol | Titanium Isopropoxide | 140-170 | 2 | Not specified | [1] |
| Acetylsalicylic Acid | Methanol | SiO₂–SO₃H | 120 (Microwave) | 0.67 | 94 | [5] |
| This is a tandem transesterification-esterification reaction.[5] |
Experimental Protocols
Protocol 1: General Procedure for Transesterification
This protocol describes a general method for the transesterification of this compound with a higher-boiling alcohol (e.g., Benzyl Alcohol) using an acid catalyst.
Materials:
-
This compound
-
Benzyl alcohol (or other alcohol of choice)
-
Toluene (B28343) (or another suitable solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 0.1 mol), the desired alcohol (e.g., 0.12 mol, 1.2 equivalents), and toluene (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) or p-TsOH (e.g., 0.5 g).
-
Equip the flask with a Dean-Stark trap, topped with a reflux condenser, and a magnetic stir bar.
-
Heat the mixture to reflux. The toluene-butanol azeotrope will begin to collect in the Dean-Stark trap, driving the reaction forward.
-
Monitor the reaction progress by collecting small aliquots over time and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when butanol is no longer being collected.
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and 50 mL of brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to obtain the high-purity final ester.
Protocol 2: Reaction Monitoring by Gas Chromatography (GC-FID)
Quantitative analysis of reaction progress can be achieved using Gas Chromatography with a Flame Ionization Detector (GC-FID).[2][7]
Instrumentation & Conditions (Example):
-
GC System: Agilent GC with FID
-
Column: HP-5 (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Sample Preparation: At designated time points (e.g., t=0, 30, 60, 120 min), withdraw ~0.1 mL of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) in a GC vial. If using an internal standard for precise quantification, add it at this stage.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to this compound, the new alcohol, and the newly formed ester based on their retention times (determined by running standards of each compound).
-
Integrate the peak areas. Calculate the percent conversion of this compound by monitoring the decrease in its peak area relative to the initial peak area (or relative to an internal standard).[8]
Protocol 3: Product Characterization
Confirm the identity and purity of the final product using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: Successful transesterification will result in the disappearance of the signals corresponding to the butyl group of this compound (e.g., a triplet around 0.9 ppm for the -CH₃ and a triplet around 4.3 ppm for the -OCH₂-) and the appearance of new signals characteristic of the incoming alcohol's alkyl group. The aromatic and hydroxyl proton signals of the salicylate moiety should remain.[2][7]
-
FTIR Spectroscopy: The spectrum will retain the characteristic broad O-H stretch (around 3200 cm⁻¹) and the C=O stretch (around 1680 cm⁻¹) of the salicylate. Key changes will be observed in the C-O stretching and C-H bending regions (fingerprint region) corresponding to the new ester group.[7]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will shift from that of this compound (m/z 194.22) to the molecular weight of the newly synthesized ester.
References
- 1. EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents [patents.google.com]
- 2. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [sciepub.com]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.winthrop.edu [chem.winthrop.edu]
- 7. sciepub.com [sciepub.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Butyl Salicylate as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791) is a synthetic flavoring agent recognized for its characteristic sweet, aromatic, and slightly fruity-wintergreen aroma and taste.[1][2] As an ester of salicylic (B10762653) acid and butanol, it is utilized in the food industry to impart or modify flavors in a variety of products.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of butyl salicylate in food science research and product development. This compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 3650.[3][4][5]
Physicochemical Properties and Flavor Profile
A comprehensive understanding of this compound's properties is essential for its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Butyl 2-hydroxybenzoate, Salicylic acid butyl ester | [1] |
| CAS Number | 2052-14-4 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, aromatic, medicinal, slightly-fruity-wintergreen | [2] |
| Taste | Sweet, wintergreen, spicy, and anisic | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
| Boiling Point | 271 °C | |
| Density | 1.070-1.080 g/cm³ |
Applications in the Food Industry
This compound is used as a flavoring agent in a range of food products due to its unique flavor profile. Its application is particularly noted in confectionery, beverages, and chewing gum.
Table 2: Typical Use Levels of this compound in Food Products
| Food Category | Average Maximum Use Level (ppm) |
| Baked Goods | 1.0 |
| Non-alcoholic Beverages | 1.0 |
| Chewing Gum | 0.07 |
| Frozen Dairy | 1.0 |
| Gelatins and Puddings | 1.0 |
| Hard Candy | 1.0 |
Source: The Good Scents Company, referencing FEMA GRAS documentation.
Experimental Protocols
Protocol for Sensory Evaluation of this compound in a Model Beverage
This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one flavored with this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a sensorially perceptible difference in a model beverage.
Materials:
-
This compound (food grade)
-
Base beverage (e.g., sweetened carbonated water, iced tea)
-
Presentation cups (identical, coded with random 3-digit numbers)
-
Palate cleansers (e.g., unsalted crackers, filtered water)
-
Sensory evaluation booths with controlled lighting and temperature
-
Panel of 25-50 screened and trained sensory panelists
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare two batches of the model beverage:
-
Control (A): Base beverage only.
-
Test (B): Base beverage with a predetermined concentration of this compound (e.g., 1.0 ppm).
-
-
Ensure both batches are at the same temperature before serving.
-
-
Triangle Test Setup:
-
For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.
-
-
Evaluation:
-
Instruct panelists to evaluate the samples from left to right.
-
Panelists should cleanse their palate with water and crackers between samples.
-
Each panelist must identify the sample they believe is different, even if they are uncertain.
-
-
Data Analysis:
-
Tally the number of correct and incorrect identifications.
-
Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Workflow for Sensory Evaluation (Triangle Test):
Caption: Workflow for the sensory evaluation of this compound using a triangle test.
Protocol for Stability Testing of this compound in a Food Matrix
This protocol describes an accelerated stability test to evaluate the retention of this compound in a food matrix over time.
Objective: To assess the stability of this compound in a model food matrix under accelerated storage conditions.
Materials:
-
This compound (food grade)
-
Model food matrix (e.g., a simple hard candy base or beverage)
-
Environmental chamber capable of maintaining controlled temperature and humidity
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
-
Appropriate solvents and standards for extraction and calibration
Procedure:
-
Sample Preparation:
-
Prepare a batch of the food matrix containing a known initial concentration of this compound (C₀).
-
Package the samples in the intended final packaging to simulate real-world conditions.
-
-
Storage Conditions:
-
Store the samples in an environmental chamber under accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Store a control set of samples under normal conditions (e.g., 25°C and 60% relative humidity).
-
-
Time Points for Analysis:
-
Analyze samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
-
Analytical Method:
-
At each time point, extract this compound from the food matrix using a validated extraction method.
-
Quantify the concentration of this compound using a calibrated GC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (C₀).
-
Plot the percentage remaining versus time to determine the degradation kinetics and estimate shelf life.
-
Workflow for Accelerated Stability Testing:
Caption: Workflow for the accelerated stability testing of this compound in a food matrix.
Inferred Sensory Perception Pathway
The perception of this compound's flavor is a complex interplay of its aromatic and taste properties. While specific receptor interactions for this compound are not extensively documented, its "sweet" and "wintergreen" characteristics suggest the involvement of known olfactory and gustatory signaling pathways.
Olfactory Pathway (Aroma Perception): The "wintergreen" and "fruity" aroma components are detected by olfactory receptors (ORs) in the nasal cavity. This initiates a G-protein coupled cascade.
Gustatory Pathway (Taste Perception): The "sweet" taste is perceived by T1R2/T1R3 G-protein coupled receptors on the taste buds.
References
Troubleshooting & Optimization
Technical Support Center: Butyl Salicylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl Salicylate and improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?
Low yield in this compound synthesis, typically performed via Fischer esterification, is a common problem that can be attributed to several factors. The reaction between salicylic (B10762653) acid and n-butanol is reversible, and the water produced can hydrolyze the ester back to the reactants, thus lowering the yield.
To drive the equilibrium towards the product, several strategies can be employed:
-
Use of Excess Reactant: Employing an excess of one reactant, typically the less expensive one (n-butanol), can shift the equilibrium to favor the formation of this compound.
-
Water Removal: Continuous removal of water as it is formed is crucial. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).
-
Catalyst Choice and Concentration: The type and amount of catalyst significantly impact the reaction rate and yield. While strong mineral acids like sulfuric acid are effective, they can cause corrosion and side reactions. Greener alternatives like boric acid, solid acid catalysts, or ionic liquids can offer high yields with fewer environmental concerns.
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
Side reactions can lead to the formation of impurities, affecting the purity and yield of this compound. Common byproducts can arise from the dehydration of n-butanol to form di-n-butyl ether, especially at high temperatures and in the presence of strong acid catalysts. Polymerization or degradation of salicylic acid can also occur under harsh conditions.
To minimize byproduct formation:
-
Optimize Reaction Temperature: Maintain the reaction temperature within the optimal range for the chosen catalyst to avoid degradation of reactants and products.
-
Catalyst Selection: Consider using milder catalysts like boric acid, which can reduce the occurrence of side reactions compared to sulfuric acid.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic hydroxyl group of salicylic acid, which can lead to colored impurities.
Q3: The reaction seems to be very slow. How can I increase the reaction rate?
A slow reaction rate can be due to insufficient catalysis, low temperature, or poor mixing.
-
Increase Catalyst Concentration: A higher catalyst concentration can accelerate the reaction, but an excessive amount may lead to more side products. The optimal concentration should be determined experimentally.
-
Increase Reaction Temperature: Higher temperatures generally increase the reaction rate. However, exceeding the optimal temperature can lead to byproduct formation and decomposition.
-
Efficient Stirring: Ensure vigorous and continuous stirring to maintain a homogenous reaction mixture and facilitate contact between the reactants and the catalyst.
Q4: My final product is discolored. What causes this and how can I purify it?
Discoloration in the final product can be due to the presence of impurities from side reactions or oxidation.
-
Purification: The crude this compound can be purified by washing with a sodium bicarbonate solution to remove unreacted salicylic acid, followed by washing with brine. Subsequent distillation under reduced pressure is an effective method to obtain a pure, colorless product. Treatment with activated carbon or clay can also help in removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method for producing this compound is the Fischer-Speier esterification of salicylic acid with n-butanol, using an acid catalyst. This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.
Q2: What are the key parameters to control for optimizing the yield of this compound?
To maximize the yield, careful control of the following parameters is essential:
-
Molar Ratio of Reactants: An excess of n-butanol is often used to shift the reaction equilibrium towards the product.
-
Catalyst: The choice of catalyst is critical. While sulfuric acid is traditional, greener alternatives like boric acid or solid acid catalysts are gaining prominence due to their efficiency and reduced environmental impact.
-
Temperature: The reaction is typically carried out at the reflux temperature of the mixture to ensure a reasonable reaction rate.
-
Reaction Time: Sufficient time must be allowed for the reaction to reach equilibrium.
-
Water Removal: Efficient removal of the water byproduct is crucial for high yields.
Q3: What are some alternative "green" catalysts for this compound synthesis?
Several environmentally benign catalysts have been shown to be effective for this compound synthesis:
-
Boric Acid: An inexpensive, mild, and efficient catalyst that gives high yields and a pure product.
-
Heteropolyacids: Catalysts like phosphomolybdic acid and silicotungstic heteropolyacid have demonstrated high yields.
-
Ionic Liquids: Brønsted acidic ionic liquids can act as both catalyst and solvent, offering high yields and easy catalyst recycling.
-
Solid Acid Catalysts: Reusable solid acid catalysts can simplify product purification and reduce waste.
Q4: Can transesterification be used to synthesize this compound?
Yes, transesterification is another viable method. This involves reacting a lower alkyl salicylate, such as methyl salicylate, with n-butanol in the presence of a suitable catalyst. This method can be advantageous in certain situations, for example, to avoid the direct use of salicylic acid. Basic catalysts or tin-based catalysts are often employed for transesterification.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for this compound Synthesis
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | - | 100-120 | - | - | |
| Boric Acid | 1.2-3 : 1 | 120-170 | 5-10 | 90-95 | |
| Phosphomolybdic Acid | 2 : 1 | - | 4 | 80.5 | |
| Silicotungstic Heteropolyacid | - | - | - | 94.6 | |
| Brønsted Acidic Ionic Liquid | 1 : 1 | 115 | 10 | 88 | |
| Novel Solid Acid Catalyst | 5 : 1 | 98 | 6 | 95.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Boric Acid Catalyst[7][13]
Materials:
-
Salicylic Acid
-
n-Butanol
-
Boric Acid
-
Sodium Bicarbonate solution (5%)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Toluene (optional, for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add salicylic acid and an excess of n-butanol (e.g., a molar ratio of 1:3).
-
Add boric acid as the catalyst (typically 1-10% by weight of salicylic acid).
-
Set up the apparatus for reflux. If using a Dean-Stark trap for water removal, add toluene to the flask.
-
Heat the mixture to reflux with continuous stirring. The reaction temperature is typically between 120-170°C.
-
Continue the reflux for 5-10 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to remove unreacted salicylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of this compound using a Solid Acid Catalyst[4]
Materials:
-
Salicylic Acid
-
n-Butanol
-
Solid Acid Catalyst (e.g., as described in the patent)
-
Toluene
-
Sodium Carbonate solution (1 mol/L)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine salicylic acid, n-butanol (e.g., a molar ratio of 1:5), toluene, and the solid acid catalyst.
-
Heat the mixture to reflux (around 98°C) for approximately 6 hours, continuously removing the water formed using the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to recover the solid acid catalyst, which can potentially be reused.
-
Transfer the filtrate to a separatory funnel and wash with 1 mol/L sodium carbonate solution to neutralize any remaining acid.
-
Wash the organic layer with saturated brine until neutral.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene and excess n-butanol) under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Butyl Salicylate in Cosmetic Formulations: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of cosmetic ingredients is paramount to product efficacy and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butyl Salicylate (B1505791) in cosmetic formulations.
Troubleshooting Guide
This guide addresses common stability issues encountered during the formulation process with Butyl Salicylate.
Issue 1: Discoloration of the Formulation (Pink/Purple Hue)
-
Question: My cream/lotion containing this compound has developed a pink or purplish tint over time. What is the likely cause and how can I prevent this?
-
Answer: The discoloration of formulations containing salicylic (B10762653) acid and its esters is often due to the presence of trace amounts of iron.[1][2] Salicylates can form colored complexes with iron (III) ions.[3] To prevent this, it is crucial to use ingredients with low iron content and to incorporate a chelating agent into your formulation. Ortho-phosphoric acid has been shown to be effective in preventing iron-induced discoloration of salicylate esters.[2] Other common chelating agents used in cosmetics include Disodium EDTA or Tetrasodium EDTA.
Issue 2: Degradation of this compound Leading to Loss of Efficacy
-
Question: I am observing a decrease in the concentration of this compound in my formulation over time. What degradation pathways should I consider?
-
Answer: The primary degradation pathway for this compound in many cosmetic formulations is hydrolysis.[4][5] As an ester, this compound is susceptible to cleavage of its ester bond in the presence of water, which is catalyzed by either acidic or basic conditions.[4] This reaction yields salicylic acid and n-butanol.[4] The rate of hydrolysis is influenced by pH, temperature, and the water content of the formulation.[4]
Issue 3: Phase Separation or Crystallization in the Formulation
-
Question: My formulation with this compound is showing signs of phase separation or crystallization upon storage. What could be the cause?
-
Answer: this compound is an oil-soluble ingredient.[6] Phase separation can occur in emulsions if it is not properly solubilized or if the emulsion itself is unstable. Ensure that this compound is added to the oil phase of your formulation and that the emulsification system is robust enough to maintain stability. Crystallization can occur if the concentration of this compound exceeds its solubility in the oil phase, particularly at lower temperatures. Butyloctyl salicylate, a related compound, has a low freeze point (<-25°C), which helps maintain actives in solution at low temperatures; while specific data for this compound is less common, similar principles apply.[7][8]
Frequently Asked Questions (FAQs)
Stability and Degradation
-
What are the main factors that affect the stability of this compound? The stability of this compound is primarily affected by pH, temperature, and exposure to UV light.[4][5] It is more susceptible to hydrolysis under alkaline conditions.[4] Elevated temperatures can accelerate degradation, and as a salicylate, it can undergo photochemical reactions upon exposure to UV radiation.[5]
-
What are the degradation products of this compound? The main degradation products from hydrolysis are salicylic acid and n-butanol.[4] Under oxidative stress, hydroxylated derivatives may be formed.[9]
-
How does pH influence the stability of this compound? this compound is more stable in acidic to neutral pH ranges. Alkaline pH significantly accelerates the rate of hydrolysis.[4] For optimal stability, it is recommended to maintain the formulation pH on the acidic side where possible.
Formulation and Compatibility
-
Is this compound compatible with common cosmetic ingredients? this compound is generally compatible with most lipophilic cosmetic ingredients.[8] It is often used as a solvent for other active ingredients, including UV filters like oxybenzone (B1678072) and avobenzone.[8] However, its stability can be affected by the overall formulation matrix.
-
Can I use antioxidants to improve the stability of this compound? While this compound itself is not highly prone to oxidation, the overall stability of a cosmetic formulation can be improved with the use of antioxidants. Antioxidants can help protect other ingredients in the formulation from degradation, which can indirectly contribute to a more stable environment for this compound.
Analytical Testing
-
What analytical method is suitable for monitoring the stability of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and detecting its degradation products.[10][11]
Quantitative Data Summary
The following tables summarize key stability-related data for this compound and related compounds.
Table 1: Thermal Stability of Salicylate Esters
| Compound | Decomposition Temperature Range (°C) | Source |
| Salicylate Esters (general) | 200 - 300 | [4] |
Table 2: Factors Influencing Hydrolysis of this compound
| Factor | Effect on Hydrolysis Rate | Source |
| Increasing pH (alkaline) | Increases | [4] |
| Increasing Temperature | Increases | [4] |
| Increasing Water Content | Increases | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound in a cosmetic cream.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for specific formulations.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 305 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable solvent (e.g., methanol (B129727) or ethanol) and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the same solvent used for sample preparation.
-
Prepare a series of working standards by diluting the stock solution to concentrations that bracket the expected concentration in the sample.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
-
Protocol 2: Forced Degradation Study (as per ICH Guidelines)
This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][6][7][12][13]
-
Acid Hydrolysis:
-
Mix the this compound solution or the cosmetic formulation with 0.1 M HCl.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2-8 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution or the cosmetic formulation with 0.1 M NaOH.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 1-4 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution or the cosmetic formulation with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store the this compound solid or the cosmetic formulation in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose the this compound solution or the cosmetic formulation in a transparent container to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
After each stress condition, analyze the samples using the validated stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. PHOTODEGRADATION OF SUNSCREEN CHEMICALS : SOLVENT CONSIDERATIONS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. atamankimya.com [atamankimya.com]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. ijsrp.org [ijsrp.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Photodegradation of Butyl Salicylate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Butyl salicylate (B1505791) under UV exposure.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of Butyl salicylate under UV irradiation?
Based on studies of similar aromatic esters, the primary degradation products of this compound are likely to result from photo-cleavage of the ester bond and modifications to the aromatic ring. Key expected byproducts include Salicylic (B10762653) acid and 1-Butanol. Further degradation of the aromatic ring can lead to the formation of various hydroxylated and ring-opened species. Studies on dibutyl phthalate (B1215562) (DBP) under UV irradiation have shown the formation of butyl-o-hydroxybenzoate (this compound) and butyl benzoate, suggesting that modifications to the butyl chain and decarboxylation are also possible pathways.[1]
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is effective for quantifying the parent compound and major degradation products that absorb UV light.[2][3] For the identification of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for structural elucidation.[1][4]
Q3: How can I control the rate of photodegradation in my experiments?
The rate of photodegradation can be controlled by several factors:
-
UV Irradiance: The intensity of the UV light source directly influences the degradation rate.[5]
-
Wavelength: The specific UV wavelength used can affect the degradation pathway and efficiency.
-
Solvent: The choice of solvent can impact the degradation kinetics and mechanism.
-
Presence of Photosensitizers or Quenchers: The addition of other compounds can accelerate or inhibit the degradation process.
Q4: Are there any known secondary reactions I should be aware of?
Yes, secondary reactions are common in photodegradation studies. Primary degradation products can themselves absorb UV light and undergo further degradation, leading to a complex mixture of byproducts. For example, salicylic acid, a potential primary product, can be further oxidized to form catechol and other hydroxylated species. It is also possible for degradation products to recombine, forming larger molecules.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Fluctuations in UV lamp output.2. Inconsistent sample positioning relative to the UV source.3. Variations in initial sample concentration.4. Temperature fluctuations in the reaction vessel. | 1. Monitor and stabilize the UV lamp output. Use a radiometer to ensure consistent irradiance.2. Use a fixed sample holder to ensure reproducible geometry.3. Prepare stock solutions carefully and verify concentrations before each experiment.4. Use a temperature-controlled reaction setup. |
| Difficulty in identifying degradation products. | 1. Low concentration of byproducts.2. Co-elution of peaks in chromatography.3. Unsuitable analytical technique. | 1. Concentrate the sample using solid-phase extraction (SPE) before analysis.[4]2. Optimize the chromatographic method (e.g., change the mobile phase gradient, column, or temperature).3. Employ a more sensitive and specific detection method, such as tandem mass spectrometry (MS/MS). |
| Mass balance is not achieved (sum of concentrations of products and remaining reactant is less than the initial concentration). | 1. Formation of volatile degradation products not captured by the analytical method.2. Adsorption of compounds onto the reaction vessel.3. Formation of non-UV active products not detected by DAD. | 1. Use headspace GC-MS to analyze for volatile compounds.2. Use silanized glassware to minimize adsorption.3. Employ a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with DAD. |
| Rapid degradation or unexpected product formation. | 1. Presence of contaminants in the solvent or on glassware that act as photosensitizers.2. Incorrect UV wavelength being used. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Verify the spectral output of the UV lamp. |
Quantitative Data
Direct quantitative data for the photodegradation of this compound is limited in the reviewed literature. The following table provides an example based on the degradation of a similar compound, Dibutyl Phthalate (DBP), under UV irradiation to illustrate the type of data that should be collected.
Table 1: Example Quantitative Data for the Photodegradation of Dibutyl Phthalate (DBP) under UV Irradiation
| Time (min) | DBP Concentration (µM) | Butyl Benzoate Concentration (µM) | Benzoic Acid Concentration (µM) | This compound Concentration (µM) |
| 0 | 100 | 0 | 0 | 0 |
| 30 | 75 | 10 | 5 | 8 |
| 60 | 55 | 18 | 12 | 15 |
| 90 | 40 | 25 | 18 | 20 |
| 120 | 28 | 30 | 22 | 23 |
Note: This data is illustrative and based on the qualitative findings for DBP degradation from the literature.[1] Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Photodegradation of this compound in Aqueous Solution
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to the desired starting concentration (e.g., 10 µM) in ultrapure water.
-
Experimental Setup: Place a known volume of the this compound solution in a quartz reaction vessel. Use a magnetic stirrer to ensure homogeneity. Position a calibrated UV lamp (e.g., a medium-pressure mercury lamp) at a fixed distance from the vessel. A cooling system should be used to maintain a constant temperature.
-
UV Irradiation: Start the UV irradiation. At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the sample.
-
Sample Analysis: Immediately analyze the withdrawn aliquots by HPLC-DAD to quantify the remaining this compound and major degradation products. For identification of unknown products, collect samples at various time points and analyze by LC-MS/MS.
Protocol 2: Identification of Volatile Degradation Products
-
Headspace Sampling: Following the photodegradation experiment (Protocol 1), collect a sample of the headspace gas from the reaction vessel using a gas-tight syringe.
-
GC-MS Analysis: Inject the gas sample into a GC-MS system. The GC will separate the volatile components, and the MS will provide mass spectra for their identification.
Visualizations
Caption: Proposed degradation pathways of this compound under UV exposure.
Caption: General experimental workflow for studying this compound photodegradation.
References
- 1. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butyl Salicylate Spectroscopic Analysis
Welcome to the technical support center for Butyl Salicylate (B1505791) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in spectroscopic analysis.
General Troubleshooting & FAQs
This section addresses broad issues applicable across multiple spectroscopic techniques.
Question: My baseline is noisy across different spectroscopic measurements. What are the common causes and solutions?
Answer: A noisy baseline can significantly impact the quality of your data, affecting peak integration and the limit of detection. Common causes include:
-
Instrument Instability: Ensure the instrument has had adequate time to warm up and stabilize. For mass spectrometry, this can take several hours for the quadrupole temperature to equilibrate.[1]
-
Contamination: Contaminants can originate from solvents, glassware, or the gas supply in GC-MS systems.[2] Phthalates from plastic tubing are a common source of impurities.[3]
-
Poor Mixing of Mobile Phase (LC-MS): Inadequate mixing of solvents can create baseline noise. Increasing the mixer volume can sometimes provide better mixing.[4]
-
Detector Settings: For UV-Vis, increasing the detector time constant can act as an electronic filter to reduce baseline noise.[4] For Raman spectroscopy, using laser line filters can prevent amplified spontaneous emission (ASE), which increases detected noise.[5]
Troubleshooting Flowchart for Signal-to-Noise (S/N) Improvement
Caption: A logical workflow for troubleshooting and improving a low signal-to-noise ratio.
Proton NMR (¹H NMR) Spectroscopy
Question: My product peaks are overlapping in the ¹H NMR spectrum, making interpretation difficult. What can I do?
Answer: Peak overlap is a common issue, especially with structurally similar compounds.[6] Here are several strategies to resolve overlapping peaks:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your compound's protons, potentially resolving the overlap.[7]
-
Use a Higher Field Instrument: A spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of peaks, often resolving overlaps.
-
Deconvolution Software: If hardware solutions are not an option, spectral deconvolution scripts can be used. These programs fit overlapping peaks to theoretical curves (e.g., Lorentzian) to integrate them separately.[6] This technique has been successfully used to quantify mixtures of salicylate esters where hydroxyl proton peaks were not fully resolved.[8]
Question: I see a broad peak in my spectrum. How can I confirm if it's the hydroxyl (-OH) proton?
Answer: The hydroxyl proton of salicylates is often broad and its chemical shift can be concentration-dependent. To confirm its identity, you can perform a "D₂O shake".[7]
-
Acquire the initial ¹H NMR spectrum.
-
Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes.
-
Re-acquire the spectrum. The acidic hydroxyl proton will exchange with deuterium from the D₂O, causing its peak to disappear or significantly diminish in the new spectrum, confirming its assignment.[7]
Quantitative Data: ¹H NMR of Butyl Salicylate
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Notes |
| Hydroxyl (-OH) | ~10.95 | Singlet (broad) | Shifts slightly downfield as the alkyl chain length of the salicylate ester increases.[6][8] |
| Aromatic (C₆H₄) | 6.8 - 7.8 | Multiplets | Complex pattern typical of a 1,2-disubstituted benzene (B151609) ring. |
| Methylene (-OCH₂-) | ~4.20 | Triplet | Adjacent to the ester oxygen.[8] |
| Methylene (-OCH₂CH₂ -) | ~1.65 | Multiplet | [8] |
| Methylene (-CH₂CH₂ CH₃) | ~1.35 | Multiplet | [8] |
| Methyl (-CH₃) | ~0.90 | Triplet | Terminal methyl group.[8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Question: I am trying to quantify this compound in a mixture with other salicylate esters using FTIR, but I'm having trouble. Why?
Answer: While FTIR is excellent for identifying functional groups, it can be challenging for quantifying this compound in mixtures with other short-chain salicylates (e.g., methyl, ethyl, propyl salicylate).[6] Studies have shown that this compound does not have unique, well-resolved peaks in the fingerprint region that can be easily distinguished from other salicylates.[6] Therefore, methods like GC-FID or ¹H NMR, which show better peak resolution for individual components, are recommended for accurate quantification of these mixtures.[6]
Question: What are the key characteristic peaks for this compound in an FTIR spectrum?
Answer: The FTIR spectrum of this compound will show characteristic absorptions for its functional groups. While specific peak positions can vary slightly, you should look for:
-
O-H Stretch (Phenolic): A broad band around 3200 cm⁻¹. The broadness is due to hydrogen bonding.
-
C-H Stretch (Aliphatic): Peaks between 2800-3000 cm⁻¹ corresponding to the butyl chain.
-
C=O Stretch (Ester): A strong, sharp peak typically in the range of 1670-1690 cm⁻¹.[9]
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1610 cm⁻¹ region.
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Ensure the this compound sample is pure and free of solvent, as this can interfere with the spectrum. This compound is a liquid at room temperature.[10]
-
Instrument Setup:
-
Perform a background scan with a clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Place a small drop of the neat this compound liquid directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups.
-
UV-Vis Spectroscopy
Question: How do I determine the concentration of this compound using UV-Vis spectroscopy?
Answer: You can determine the concentration of this compound using the Beer-Lambert Law (A = εbc), which states that absorbance (A) is directly proportional to concentration (c).
-
Determine λmax: Dissolve a small amount of this compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol) and scan across a range of wavelengths (typically 200-400 nm) to find the wavelength of maximum absorbance (λmax). For salicylates, this is often around 300 nm.
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration. The resulting graph should be linear, and the slope of the line is the molar absorptivity (ε) if the path length (b) is 1 cm.[11]
-
Measure the Unknown: Measure the absorbance of your unknown sample at the same λmax. Use the calibration curve equation (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of your unknown sample.[12]
Question: My absorbance reading is above 2.0. Is this reliable?
Answer: Absorbance values above ~1.5 to 2.0 are generally considered unreliable. At high concentrations, instrumental limitations and chemical interactions can cause a negative deviation from the linear relationship described by the Beer-Lambert law.[13] If your reading is too high, you must dilute your sample with a known volume of solvent and re-measure. Remember to multiply the final calculated concentration by the dilution factor.
Mass Spectrometry (MS)
Question: I am not seeing any peaks in my mass spectrum. What should I check first?
Answer: Seeing no peaks is a common issue that can point to problems with the sample introduction, the ion source, or the detector.[14] A systematic check is required:
-
Sample Introduction (GC-MS/LC-MS):
-
Ion Source:
-
Confirm that the source is clean and that the filament (for Electron Ionization - EI) is on and working.
-
For ESI, check for a stable spray and ensure the capillary is not blocked. Backpressure on the syringe or gas coming out of the source can indicate a blockage.[15]
-
-
Software and Detector:
Troubleshooting Diagram for Mass Spectrometry
Caption: A decision tree for troubleshooting common issues in mass spectrometry analysis.
Quantitative Data: EI-MS of this compound
The molecular weight of this compound (C₁₁H₁₄O₃) is 194.23 g/mol .[17] In Electron Ionization Mass Spectrometry (EI-MS), you can expect to see the following key ions:
| m/z (Mass-to-Charge Ratio) | Ion Identity | Notes |
| 194 | [M]⁺ | Molecular ion peak.[18] |
| 138 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement. |
| 121 | [HOC₆H₄CO]⁺ | Salicyloyl cation, from cleavage of the ester bond. |
| 120 | [HOC₆H₄C=O]⁺ - H | Loss of a proton from the salicyloyl cation.[18] |
| 92 | [C₆H₄O]⁺ | Phenoxy-type fragment. |
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jchps.com [jchps.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Butyl Salicylate Concentration for Topical Delivery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing butyl salicylate (B1505791) concentration for topical delivery. Butyl salicylate, an ester of salicylic (B10762653) acid, is utilized in various topical formulations for its analgesic and anti-inflammatory properties. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation development.
It is important to distinguish between This compound and Butyloctyl Salicylate . While both are esters of salicylic acid, Butyloctyl Salicylate is more commonly used in cosmetic and sunscreen formulations as a solvent, emollient, and SPF booster.[1][2][3] this compound is more traditionally known for its use as a fragrance and flavoring agent, but also functions as a skin-conditioning agent and emollient in topical preparations.[4] This guide will focus on the optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for topical this compound?
A1: When applied topically, salicylates like this compound primarily act as counter-irritants. They induce a mild irritation and warming sensation on the skin, which helps to mask underlying pain signals from muscles and joints.[5][6] Upon skin penetration, this compound can be hydrolyzed to salicylic acid, which then exerts anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in pain and inflammation.[6][7]
Q2: What is a typical concentration range for this compound in topical formulations?
A2: Specific optimal concentrations for this compound are not extensively documented in publicly available literature. However, for the related compound, Butyloctyl Salicylate, concentrations in skincare products are typically around 5% or less, though they can be higher in certain cosmetic applications.[1] For over-the-counter topical medicines in some regions, the maximum concentration of Butyloctyl Salicylate is restricted to 1%.[8] For topical pain relief, the concentration of salicylates in formulations is a critical variable influencing both efficacy and the potential for systemic toxicity.[9] Therefore, the optimal concentration of this compound should be determined empirically based on the desired therapeutic effect and safety profile.
Q3: What are the key factors to consider for enhancing the skin permeation of this compound?
A3: Several factors can influence the dermal absorption of salicylates. The formulation's vehicle plays a significant role; for instance, an ethanol/water solution has been shown to increase the absorption of some salicylates.[10] Occlusion, such as applying a bandage over the formulation, can also significantly increase permeation.[10] The concentration of this compound itself will also affect penetration, though this relationship can be complex.[9] The use of penetration enhancers in the formulation should also be considered.
Q4: What are the potential stability issues with this compound formulations?
A4: this compound, as an ester, can be susceptible to hydrolysis, breaking down into salicylic acid and butanol.[4] This degradation can be influenced by the pH of the formulation and the presence of water. Temperature is also a critical factor; for example, a study on methyl salicylate ointment showed faster degradation at higher temperatures.[5] Therefore, stability testing under various storage conditions is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crystallization of this compound in the formulation. | - Concentration exceeds the solubility in the chosen vehicle.- Temperature fluctuations during storage. | - Determine the saturation solubility of this compound in individual excipients and the final formulation base at various temperatures.- Consider incorporating a co-solvent to improve solubility.- Optimize the manufacturing process to ensure this compound is fully dissolved during production.[11] |
| Phase separation or emulsion instability. | - Improper emulsifier selection or concentration.- Incorrect order of ingredient addition during manufacturing.- Over-mixing or inappropriate shear, which can break down the emulsion structure.[11] | - Screen different emulsifiers and optimize their concentration.- Develop a robust manufacturing process with a defined order of addition for each ingredient.[11]- Optimize mixing speeds and times to ensure proper homogenization without compromising stability.[11] |
| Skin irritation or sensitization upon application. | - The concentration of this compound may be too high.- The formulation's pH may be too low, increasing irritation potential.- Interaction with other ingredients in the formulation. | - Conduct dose-ranging studies to determine the highest non-irritating concentration. While Butyloctyl Salicylate is generally considered safe, high concentrations can cause irritation.[8][12]- Adjust the pH of the final formulation to be within a physiologically acceptable range (typically 4.5-6.5).- Evaluate the irritation potential of the complete formulation using in vitro or in vivo models. |
| Loss of potency over time. | - Hydrolysis of this compound.- Interaction with other formulation components or packaging. | - Conduct a comprehensive stability study to evaluate the impact of pH, temperature, and light on this compound degradation.- Consider using an anhydrous or low-water-activity formulation base.- Select appropriate packaging that protects the formulation from light and air. |
Quantitative Data Summary
Table 1: Safety and Irritation Data for Salicylates
| Compound | Test | Concentration | Result | Reference |
| Butyloctyl Salicylate | Primary Dermal Irritation (Rabbit) | 100% (occlusive) | Moderate Irritant | |
| Butyloctyl Salicylate | Primary Dermal Irritation (Rabbit) | Not specified | Not a primary dermal irritant | [8] |
| Butyloctyl Salicylate | Acute Dermal Toxicity (Rat) | >2000 mg/kg | LD50 >2000 mg/kg | [8] |
| Methyl Salicylate | Dermal Irritation (Human, atopic patients) | ≤15% | No irritation | [13] |
| Methyl Salicylate | Dermal Irritation (Human, atopic patients) | >12% | Pain and erythema | [13][14] |
| Salicylic Acid | Dermal Irritation (Human) | 2% | Minimal cumulative irritation | [13][14] |
Table 2: Use Concentrations of Butyloctyl Salicylate in Cosmetic Products
| Product Type | Concentration Range | Reference |
| Leave-on products (e.g., makeup) | Up to 35.9% | [1] |
| Skin care products | Typically ≤ 5% | [1] |
| Hair conditioning and skin conditioning agent | 0.5% to 5% | [3][14] |
| Recommended use level by manufacturers | 2% to 10% | [2][15] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Efficacy
This protocol outlines a general approach for determining the optimal concentration of this compound in a topical formulation for pain relief using a hot plate test in a rodent model.
-
Formulation Preparation: Prepare a series of topical formulations (e.g., creams or gels) containing varying concentrations of this compound (e.g., 1%, 2%, 5%, 10% w/w) and a placebo (vehicle only).
-
Animal Acclimatization: Acclimatize male Wistar rats to the experimental setup for several days.
-
Baseline Measurement: Determine the baseline pain threshold by placing each rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the latency to a pain response (e.g., licking or jumping).
-
Topical Application: Apply a standardized amount (e.g., 0.5 g) of the test or placebo formulation to the plantar surface of the hind paw of each rat.
-
Post-treatment Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after application, place the rats back on the hot plate and measure the pain response latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each concentration at each time point. The optimal concentration will be the one that provides a significant analgesic effect with a desirable duration of action and without causing skin irritation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes an in vitro method to assess the skin permeation of this compound from a topical formulation.
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Shave the hair and excise the full-thickness skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80) to maintain sink conditions. The receptor fluid should be continuously stirred and maintained at 32 ± 1°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor fluid.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Visualizations
References
- 1. BUTYLOCTYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 5. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 7. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Unmasking the Hidden Risk of Systemic Toxicity from Topical Salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding dermal absorption of salicylates: A Q&A with RIFM’s Dr. Kaushal Joshi [cosmeticsdesign.com]
- 11. pharmtech.com [pharmtech.com]
- 12. meadowandbark.com [meadowandbark.com]
- 13. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atamankimya.com [atamankimya.com]
- 16. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Esterification of Salicylic Acid with Butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of salicylic (B10762653) acid with butanol to synthesize butyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the esterification of salicylic acid with butanol?
The primary reaction is the Fischer-Speier esterification, where salicylic acid reacts with n-butanol in the presence of an acid catalyst to form butyl salicylate and water. This is a reversible reaction. To favor the formation of the ester, an excess of butanol is often used, and the water produced is typically removed as the reaction progresses.[1]
Q2: What are the common side reactions I should be aware of?
Several side reactions can occur, potentially reducing the yield and purity of this compound. The most common include:
-
Decarboxylation of Salicylic Acid: At elevated temperatures, salicylic acid can decarboxylate to form phenol (B47542) and carbon dioxide.[2] This is a significant side reaction, especially if the reaction temperature is not carefully controlled.
-
Etherification of the Phenolic Hydroxyl Group: The hydroxyl group on the salicylic acid ring can react with butanol under acidic conditions to form a butyl ether derivative.
-
Self-Esterification of Salicylic Acid (Dimerization): Two molecules of salicylic acid can react with each other to form a dimer, salsalate (B1681409) (salicylsalicylic acid). This is more likely to occur if the concentration of butanol is low or if the reaction conditions favor the reaction between salicylic acid molecules.
-
Formation of Phenyl Salicylate: Although less common in the reaction with butanol, under certain conditions, particularly at high temperatures, the reaction of salicylic acid with phenol (which can be formed from decarboxylation) can lead to the formation of phenyl salicylate.[3][4][5][6][7]
Q3: What are the most common catalysts used for this reaction, and how do they compare?
Commonly used catalysts include sulfuric acid, boric acid, and various ionic liquids.
-
Sulfuric Acid: A traditional and effective strong acid catalyst. However, it can cause corrosion of equipment and may lead to more side reactions and colored impurities if not used carefully.[8][9]
-
Boric Acid: An inexpensive, mild, and environmentally benign Lewis acid catalyst that can provide high yields (90-95%) and a purer product with fewer side effects compared to sulfuric acid.[8][9][10][11]
-
Ionic Liquids: These are considered "green" catalysts and can act as both the catalyst and the solvent. They can offer high yields (76-96%) and are often recyclable, which can be advantageous for sustainable processes.[12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious of exceeding the optimal range to avoid an increase in side reactions like decarboxylation. - Increase Catalyst Concentration: A higher catalyst concentration can increase the reaction rate. However, excessive amounts may also promote side reactions. |
| Equilibrium Not Shifted Towards Products | - Use Excess Butanol: Employ a higher molar ratio of butanol to salicylic acid to drive the equilibrium towards the formation of this compound. - Remove Water: Use a Dean-Stark apparatus or a suitable drying agent to remove water as it is formed during the reaction. |
| Suboptimal Catalyst | - Consider an Alternative Catalyst: If using sulfuric acid and experiencing significant charring or side product formation, consider switching to a milder catalyst like boric acid or an ionic liquid. |
| Loss During Workup | - Optimize Extraction and Washing: Ensure the pH during aqueous washes is controlled to minimize the hydrolysis of the ester back to salicylic acid. Minimize the number of extraction and washing steps where possible. |
Issue 2: Product is Discolored (Yellow to Brown)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | - Lower Reaction Temperature: High temperatures can lead to the formation of colored byproducts from the degradation of reactants or products. Maintain the reaction temperature within the optimal range for the chosen catalyst. |
| Use of Strong Acid Catalyst | - Switch to a Milder Catalyst: Strong acids like sulfuric acid can cause charring and the formation of colored impurities. Boric acid is known to produce a purer, colorless product.[8] |
| Presence of Oxidized Impurities | - Use High-Purity Starting Materials: Ensure that the salicylic acid and butanol are of high purity and free from any colored impurities. |
| Purification | - Activated Charcoal Treatment: During recrystallization or before distillation, treatment with a small amount of activated charcoal can help adsorb colored impurities. - Distillation: Vacuum distillation is an effective method for separating the desired colorless this compound from less volatile colored impurities. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Salicylic Acid | - Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and catalyst concentration. - Alkaline Wash: During the workup, wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted salicylic acid as its water-soluble salt.[13] |
| Unreacted Butanol | - Excess Reactant Removal: Remove excess butanol by distillation or under reduced pressure before the final purification of the this compound. |
| Side Products (e.g., Phenol, Salsalate) | - Control Reaction Temperature: Carefully control the reaction temperature to minimize decarboxylation. - Optimize Reactant Ratio: Use a sufficient excess of butanol to favor the reaction with salicylic acid over self-esterification. - Purification: Fractional distillation under vacuum is typically effective in separating this compound from these byproducts due to differences in their boiling points. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound using different catalytic systems.
| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Optimized | - | - | 63.3 | [9] |
| Boric Acid | - | 120-170 | 5-10 | 90-95 | [10] |
| Heteropolyacid | 5:1 | 98 | 6 | 95.1 | [14] |
| Ionic Liquid ([HSO3-pmim]HSO4) | - | - | - | 86 | [12] |
| Rare-earth Solid Superacid | 3:1 | Reflux | 3 | 97.2 | [15] |
Experimental Protocols
Protocol 1: Esterification using Boric Acid Catalyst
This protocol is adapted from procedures described for the synthesis of this compound using boric acid as a catalyst.[8][10]
Materials:
-
Salicylic Acid
-
n-Butanol
-
Boric Acid
-
Sodium Bicarbonate solution (5% aqueous)
-
Anhydrous Sodium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add salicylic acid, an excess of n-butanol (e.g., a 3:1 molar ratio of butanol to salicylic acid), and a catalytic amount of boric acid (e.g., 1-10% by weight of salicylic acid).
-
Heating and Reflux: Heat the mixture to reflux (approximately 120-170 °C). Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Reaction Monitoring: Continue the reflux for 5-10 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by TLC.
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. If a large excess of butanol was used, remove it by distillation.
-
Extraction: Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove unreacted salicylic acid and boric acid) and then with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Esterification using Sulfuric Acid Catalyst
This is a general protocol for a classic Fischer esterification.[16][17][18]
Materials:
-
Salicylic Acid
-
n-Butanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5% aqueous)
-
Anhydrous Sodium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of n-butanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heating and Reflux: Heat the mixture to a gentle reflux for 1-2 hours.
-
Cooling and Work-up: After cooling, transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the mixture with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted salicylic acid. Finally, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent and excess butanol by distillation or rotary evaporation.
-
Purification: Purify the resulting crude ester by vacuum distillation.
Visualizations
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Phenyl Salicylate | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. PHENYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl salicylate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | Scientific.Net [scientific.net]
- 10. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 11. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. ivypanda.com [ivypanda.com]
- 14. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Butyl Salicylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Butyl Salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Butyl Salicylate?
A1: The most established method for producing this compound is the direct esterification of salicylic (B10762653) acid with n-butanol, a process known as Fischer esterification.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the formation of the ester and water.[1][3]
Q2: What are the primary impurities I should expect in my this compound product?
A2: The primary impurities are typically unreacted starting materials, namely salicylic acid and n-butanol.[4][5] Other potential impurities can include byproducts from side reactions, colored impurities, and residual catalyst.[5][6][7] If strong mineral acids are used as catalysts, they can cause equipment corrosion and degradation of the reactants, leading to additional impurities.[1][7]
Q3: How can I drive the esterification reaction to completion to minimize unreacted starting materials?
A3: The Fischer esterification is a reversible reaction.[1][2] To shift the equilibrium towards the product (this compound), you can use a large excess of one of the reactants, typically the less expensive one which is n-butanol.[1][2][4] Another effective strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus during reflux.[3]
Q4: Are there more environmentally friendly alternatives to strong acid catalysts?
A4: Yes, "green" catalysts are being explored to mitigate the environmental and corrosion issues associated with strong mineral acids.[1] Boric acid has been shown to be an inexpensive, mild, and efficient catalyst for this synthesis.[4] Ionic liquids have also been investigated as recyclable and effective catalysts and solvents for the synthesis of salicylates.[1][8]
Q5: What are the common methods for purifying crude this compound?
A5: Common purification techniques include:
-
Washing: The crude product can be washed with an aqueous sodium bicarbonate or sodium carbonate solution to remove unreacted salicylic acid.[9] A subsequent wash with a dilute aqueous solution of phosphoric acid can help remove colored impurities.[6]
-
Distillation: Fractional distillation under reduced pressure is an effective method to separate the this compound from less volatile impurities.[6][9]
-
Recrystallization: For solid derivatives of salicylic acid, recrystallization is a common purification method.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a significant excess of n-butanol (e.g., a molar ratio of 2:1 or higher of alcohol to acid).- Remove water as it forms using a Dean-Stark apparatus or a suitable drying agent.[3]- Ensure the catalyst is active and used in the appropriate amount. |
| Insufficient reaction time or temperature. | - Increase the reflux time. Typical reaction times range from 1 to 10 hours.[3]- Ensure the reaction temperature is appropriate for the chosen solvent and catalyst (typically 60-110 °C).[3] | |
| Product is Colored (Yellowish Tinge) | Presence of colored impurities. | - Wash the crude product with a dilute aqueous solution of phosphoric acid.[6]- Consider using a milder catalyst, such as boric acid, which may reduce side reactions that produce colored byproducts.[4] |
| Degradation of reactants or product. | - Avoid excessively high reaction temperatures.- Use high-purity starting materials. | |
| Presence of Unreacted Salicylic Acid in Product | Incomplete reaction. | - See solutions for "Low Yield of this compound". |
| Inefficient purification. | - During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize and remove unreacted salicylic acid.[9] | |
| Product has a Strong Odor of n-Butanol | Excess n-butanol remaining after reaction. | - Remove excess n-butanol by distillation after the reaction is complete.- Wash the crude product with water or brine to remove residual alcohol. |
| Product Hydrolyzes Back to Starting Materials | Presence of water and acid catalyst. | - Thoroughly neutralize the acid catalyst during the workup.- Ensure the final product is dry by using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before final purification. |
Experimental Protocols
Synthesis of this compound using Boric Acid Catalyst
This protocol is based on the use of a milder, more environmentally friendly catalyst.[4]
Materials:
-
Salicylic acid
-
n-Butanol
-
Boric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (optional, as an azeotropic agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (1 mole equivalent), n-butanol (3 mole equivalents), and boric acid (catalytic amount, e.g., 2-5 mol% relative to salicylic acid).
-
If using an azeotropic removal of water, add a suitable volume of toluene and attach a Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours, as indicated by the cessation of water collection in the Dean-Stark trap or by TLC), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution (to remove unreacted salicylic acid and boric acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. KR20240097089A - Method for producing high-purity butyloctyl salicylate - Google Patents [patents.google.com]
- 6. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 7. CN1056488A - Synthetic salicylic acid butyl ester, isothis compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
Technical Support Center: Enhanced Butyl Salicylate Synthesis via Phase-Transfer Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Butyl Salat using phase-transfer catalysis (PTC).
Troubleshooting Guide
This guide addresses common issues encountered during the phase-transfer catalytic synthesis of butyl salicylate (B1505791), offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Inefficient Phase Transfer: The phase-transfer catalyst may not be effectively transporting the salicylate anion from the aqueous or solid phase to the organic phase. 2. Catalyst Poisoning: The active site of the catalyst may be inhibited by certain anions. 3. Low Catalyst Concentration: An insufficient amount of catalyst is available to facilitate the reaction. 4. Poor Solvent Choice: The selected solvent system may not be optimal for the reaction. | 1. Increase Agitation: Ensure vigorous stirring (e.g., >600 rpm) to maximize the interfacial area between the phases.[1] 2. Check for Catalyst Poisons: Highly polarizable anions like iodide can sometimes act as catalyst poisons by strongly binding to the quaternary ammonium (B1175870) cation. Consider using leaving groups like bromide or mesylate.[2][3] 3. Optimize Catalyst Loading: While typically used at 1-5 mol%, increasing the catalyst concentration may be necessary. However, be mindful that higher concentrations can lead to the formation of emulsions.[2] 4. Solvent Selection: Employ a non-polar organic solvent with low water miscibility, such as toluene (B28343) or hexane.[2] |
| Formation of a Stable Emulsion | 1. High Catalyst Concentration: Quaternary ammonium salts can act as surfactants. 2. High Stirring Speed: Excessive agitation can lead to the formation of fine droplets that are difficult to separate. | 1. Reduce Catalyst Concentration: Use the lowest effective amount of the phase-transfer catalyst.[2] 2. Moderate Agitation: Reduce the stirring speed once the reaction is initiated. 3. Break the Emulsion: Add a small amount of brine or a different organic solvent to disrupt the emulsion. |
| Side Product Formation | 1. High Reaction Temperature: May lead to the decomposition of reactants, products, or the catalyst. 2. Presence of Water in the Organic Phase: Can lead to the hydrolysis of the ester product. 3. Catalyst Degradation: Under strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination. | 1. Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.[2] 2. Use a Saturated Aqueous Phase: Saturating the aqueous phase with an inert salt can minimize the transfer of water to the organic phase.[2] 3. pH Control: Maintain the pH of the aqueous phase within a range that minimizes catalyst degradation. |
| Difficulty in Catalyst Removal | 1. High Lipophilicity of the Catalyst: The tetrabutylammonium (B224687) cation is soluble in many organic solvents. | 1. Aqueous Wash: Wash the organic phase with water or brine. The salt form of the catalyst will partition into the aqueous layer.[2] 2. Acidic Wash: For basic reaction mixtures, a wash with a dilute acid can help in the removal of basic species into the aqueous phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is phase-transfer catalysis and how does it enhance butyl salicylate synthesis?
A1: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, transfers the salicylate anion from an aqueous or solid phase into an organic phase containing butyl bromide or a similar alkylating agent. This process increases the reaction rate and yield by bringing the reactants together.
Q2: Which phase-transfer catalyst is most effective for this compound synthesis?
A2: Several phase-transfer catalysts can be used, but tetra-n-butylammonium bromide (TBAB) has been shown to be highly effective in similar esterification reactions.[1] The efficiency of different catalysts can vary, with a general trend observed as: tetra-n-butylammonium bromide (TBAB) > tetra-n-butylammonium iodide (TBAI) > tetra-n-butylphosphonium bromide (TBPB).[1]
Q3: What are the advantages of solid-liquid PTC over liquid-liquid PTC for this synthesis?
A3: Solid-liquid (S-L) PTC is often preferred over liquid-liquid (L-L) PTC because it can lead to higher reaction rates and greater selectivity.[1] In L-L PTC, the presence of water can lead to side reactions like hydrolysis, and the catalyst is distributed between the two liquid phases, potentially reducing its effective concentration in the reaction phase. S-L PTC avoids these issues, and using fine solid particles can significantly increase the reaction rate.[1]
Q4: How does the agitation speed affect the reaction rate?
A4: The agitation speed is a critical parameter as it influences the interfacial area between the phases. Increasing the agitation speed generally increases the rate of the reaction up to a certain point. For instance, in some solid-liquid PTC systems, the mass transfer resistance becomes negligible at agitation speeds above 600 rpm.[1]
Q5: Can water affect the synthesis of this compound using PTC?
A5: Yes, the presence of water can have a significant impact. In some cases, the addition of a small, optimal amount of water can improve the reactivity of the catalyst.[1] However, an excess of water in the organic phase can lead to the hydrolysis of the this compound product, reducing the overall yield.
Experimental Protocols
Protocol 1: Solid-Liquid Phase-Transfer Catalysis for this compound Synthesis
This protocol describes the synthesis of this compound from sodium salicylate and butyl bromide using tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst.
Materials:
-
Sodium Salicylate (solid)
-
Butyl Bromide (liquid)
-
Tetra-n-butylammonium bromide (TBAB) (solid)
-
Toluene (or another suitable non-polar solvent)
-
Deionized Water
-
Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium salicylate, tetra-n-butylammonium bromide (TBAB), and toluene.
-
Addition of Alkylating Agent: Add butyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-95°C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the remaining solid salts.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove the catalyst and any remaining water-soluble impurities.[2]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Effect of Different Phase-Transfer Catalysts on a Model Salicylate Synthesis
| Catalyst | Relative Efficiency |
| Tetra-n-butylammonium bromide (TBAB) | Highest |
| Tetra-n-butylammonium iodide (TBAI) | High |
| Tetra-n-butylphosphonium bromide (TBPB) | Moderate |
| Aliquat 336 | Moderate |
| Tetra-n-butylammonium hydrogen sulfate | Lower |
| Polyethylene glycol (PEG) 1500 | Lowest |
Note: Data adapted from a study on benzyl (B1604629) salicylate synthesis, which is expected to show similar trends for this compound.[1]
Table 2: Typical Reaction Parameters for Salicylate Synthesis via PTC
| Parameter | Typical Range/Value |
| Reactant Molar Ratio (Sodium Salicylate:Butyl Bromide) | 1.2:1 to 2.5:1 |
| Catalyst Molar Ratio (to Butyl Bromide) | 1.0 x 10⁻² to 5.0 x 10⁻² |
| Reaction Temperature | 80 - 150 °C |
| Reaction Time | 1 - 20 hours |
Note: These are general ranges and may require optimization for specific experimental setups.[5]
Visualizations
Caption: Catalytic cycle of phase-transfer catalysis for this compound synthesis.
Caption: Experimental workflow for this compound synthesis via PTC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters - Google Patents [patents.google.com]
Technical Support Center: n-Butyl Salicylate Synthesis with Boric Acid Catalyst
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using boric acid as a catalyst for the synthesis of n-butyl salicylate (B1505791). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of n-butyl salicylate using a boric acid catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Catalyst Inactivity: The boric acid may be of poor quality or deactivated. 3. Presence of Water: Water in the reactants or glassware will inhibit the esterification reaction. 4. Insufficient Heating: The reaction temperature may be too low for the reaction to proceed at an optimal rate. | 1. Extend Reaction Time: Monitor the reaction progress (e.g., by TLC) and continue heating until no further product formation is observed. 2. Use High-Purity Boric Acid: Ensure the boric acid is anhydrous and of a suitable grade. 3. Dry Reactants and Glassware: Use anhydrous n-butanol and ensure all glassware is thoroughly dried before use. 4. Optimize Temperature: Maintain the reaction temperature at the optimal level as indicated in the experimental protocol (around 120-140°C). |
| Product Discoloration (Yellow or Brown) | 1. Overheating: Excessive temperatures can lead to the decomposition of salicylic (B10762653) acid or the product. 2. Air Oxidation: Oxidation of the phenolic hydroxyl group of salicylic acid or the product can occur at high temperatures. | 1. Precise Temperature Control: Use a reliable heating mantle with a thermostat to maintain the recommended temperature. 2. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Removal of Unreacted Salicylic Acid: Salicylic acid can co-distill or be difficult to separate from the product. 2. Residual Boric Acid: The catalyst may not be fully removed during the workup. | 1. Aqueous Base Wash: Wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove unreacted salicylic acid. 2. Water Wash: Thoroughly wash the organic layer with water to remove any remaining boric acid and salts. |
| Reaction Stalls or Proceeds Slowly | 1. Inefficient Water Removal: The water produced during the reaction is not being effectively removed, shifting the equilibrium back towards the reactants. 2. Inadequate Mixing: Poor agitation can lead to localized concentration gradients and slow reaction rates. | 1. Efficient Reflux and Water Separation: Ensure the reflux apparatus is set up correctly to continuously remove water from the reaction mixture. 2. Vigorous Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: Why is boric acid a good catalyst for n-butyl salicylate synthesis?
A1: Boric acid is an effective and environmentally friendly catalyst for the synthesis of n-butyl salicylate.[1][2][3] It is an inexpensive, mild, and efficient Lewis acid catalyst that offers several advantages over traditional catalysts like sulfuric acid, including reduced corrosion, fewer side reactions, and a more environmentally benign nature.[1][3]
Q2: What is the mechanism of boric acid catalysis in this esterification?
A2: Boric acid acts as a Lewis acid, activating the carboxylic acid group of salicylic acid. The boron atom accepts a lone pair of electrons from the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of n-butanol.
Q3: Can the boric acid catalyst be recovered and reused?
A3: While boric acid is inexpensive, recovery is possible. After the reaction, the boric acid can be partitioned into an aqueous phase during workup. Evaporation of the water would recover the boric acid, although its purity and activity for reuse would need to be assessed.
Q4: What are the expected yields for this reaction?
A4: With optimized conditions, yields of n-butyl salicylate using a boric acid catalyst can be quite high, with some studies reporting yields of over 90%.[1] A patent for a similar process suggests yields in the range of 90-95%.
Q5: Is it necessary to use a Dean-Stark apparatus or a similar setup for water removal?
A5: Yes, the esterification of salicylic acid with n-butanol is a reversible reaction that produces water.[2] To drive the reaction to completion and achieve a high yield of n-butyl salicylate, it is crucial to continuously remove the water as it is formed. A Dean-Stark apparatus or a similar setup is highly recommended for this purpose.
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of n-butyl salicylate using a boric acid catalyst as reported in the literature.
| Parameter | Optimized Value | Reference |
| Molar Ratio (Salicylic Acid : n-Butanol) | 1 : 4 | [1] |
| Catalyst Amount (mol% relative to Salicylic Acid) | 1.0 mol% | [1] |
| Reaction Temperature | 120-140 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 92.3% | [1] |
Experimental Protocols
Synthesis of n-Butyl Salicylate
This protocol is based on the optimized conditions reported by Zheng et al. (2012).[1]
Materials:
-
Salicylic Acid
-
n-Butanol
-
Boric Acid
-
Sodium Bicarbonate (for workup)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
-
Toluene (optional, as a water-entraining agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (or similar water separator)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine salicylic acid, n-butanol (in a 1:4 molar ratio), and boric acid (1.0 mol% relative to salicylic acid).
-
Reaction Setup: Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Heating and Reflux: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Reaction Monitoring: Continue the reflux for 4 hours, or until no more water is collected in the trap, indicating the reaction is complete.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Workup:
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess n-butanol and any solvent using a rotary evaporator.
-
The resulting crude n-butyl salicylate can be further purified by vacuum distillation if necessary.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of n-butyl salicylate.
Troubleshooting Logic
References
Validation & Comparative
A Comparative Analysis of Butyl Salicylate and Methyl Salicylate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791) and methyl salicylate are two commonly used salicylate esters in topical formulations for their analgesic and anti-inflammatory properties. While both share a common therapeutic goal, their distinct physicochemical characteristics influence their performance in terms of skin permeation, efficacy, and safety. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed methodologies, to aid in the selection and development of topical drug products.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of butyl salicylate and methyl salicylate is crucial for interpreting their performance in topical formulations.
| Property | This compound | Methyl Salicylate |
| Chemical Formula | C₁₁H₁₄O₃ | C₈H₈O₃ |
| Molecular Weight | 194.23 g/mol | 152.15 g/mol |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | ~2.5 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor | Mild, sweet, wintergreen-like | Strong, characteristic wintergreen |
The higher molecular weight and LogP of this compound suggest greater lipophilicity compared to methyl salicylate. This difference is a key determinant of their interaction with the stratum corneum and subsequent skin permeation.
Skin Permeation: A Comparative Overview
The effective delivery of a topical active ingredient to its target site within the skin is paramount for its therapeutic efficacy. While direct comparative studies on the skin permeation of butyl and methyl salicylate are limited, data from various studies on salicylate esters provide valuable insights.
Experimental Data Summary
No direct head-to-head in vitro skin permeation studies comparing this compound and methyl salicylate were identified in the literature search. The following table presents data on methyl salicylate permeation from a representative study and highlights the expected influence of physicochemical properties on this compound's permeation.
| Parameter | Methyl Salicylate | This compound (Predicted) | Reference |
| Permeability Coefficient (Kp) | Data available but varies with formulation | Expected to be lower initially due to higher lipophilicity, potentially leading to higher retention in the stratum corneum. | [1] |
| Flux (Jmax) | Formulation dependent | Expected to be influenced by vehicle composition. | [1] |
| Lag Time | Formulation dependent | Potentially longer than methyl salicylate due to slower partitioning through the stratum corneum. |
Note: The predicted behavior of this compound is based on established principles of percutaneous absorption, where increased lipophilicity can lead to greater partitioning into the stratum corneum but may result in slower diffusion into the deeper dermal layers.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of topical formulations.
Objective: To determine the rate and extent of permeation of a test compound (e.g., this compound or methyl salicylate) through an excised skin membrane.
Apparatus:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Stirring mechanism
-
Temperature-controlled water bath (32°C ± 1°C)
-
HPLC or other suitable analytical method
Methodology:
-
Membrane Preparation: Excised skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
Cell Assembly: The skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: The receptor chamber is filled with pre-warmed and degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Formulation Application: A known quantity of the topical formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh, pre-warmed receptor fluid.
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
Workflow for In Vitro Skin Permeation Study
Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.
Analgesic and Anti-inflammatory Efficacy
Both this compound and methyl salicylate exert their therapeutic effects through multiple mechanisms, primarily centered around the modulation of inflammatory pathways and nociceptive signaling.
Signaling Pathways
1. Cyclooxygenase (COX) Pathway: Salicylates are well-known inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylates reduce the production of these pro-inflammatory molecules.
Caption: The Cyclooxygenase (COX) pathway and its inhibition by salicylates.
2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Studies have shown that salicylates can inhibit the activation of NF-κB, thereby downregulating the expression of various pro-inflammatory genes, including cytokines and chemokines. A study on 4-tert-butylphenyl salicylate, a derivative of this compound, demonstrated its ability to inhibit the translocation of NF-κB into the nucleus.
Caption: The NF-κB signaling pathway and its inhibition by salicylates.
3. Transient Receptor Potential (TRP) Channels: Methyl salicylate is known to act as a counter-irritant, producing a sensation of warmth that can mask pain signals. This effect is mediated, in part, by the activation of TRP channels, such as TRPV1 and TRPA1, which are involved in thermosensation and nociception. The role of this compound in modulating TRP channels has not been extensively studied.
Experimental Data Summary
| Efficacy Endpoint | This compound Derivative (4-tert-butylphenyl salicylate) | Methyl Salicylate | Reference |
| Anti-inflammatory Activity | Dose-dependent reduction of nitric oxide, iNOS, and COX-2 expression in LPS-stimulated macrophages. | Effective in reducing inflammation in various animal models. | |
| Analgesic Activity | Not directly tested. | Demonstrated analgesic effects in the formalin test and other pain models. |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
Objective: To evaluate the anti-inflammatory activity of a topical formulation.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Treatment: The test formulation (containing this compound or methyl salicylate) or a placebo is applied topically to the paw before or after carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
2. Formalin Test in Mice (Analgesic Assay)
Objective: To assess the analgesic potential of a topical formulation.
Methodology:
-
Animal Model: Male Swiss albino mice (20-25g) are used.
-
Induction of Nociception: A 2.5% solution of formalin is injected into the sub-plantar region of the right hind paw.
-
Treatment: The test formulation is applied topically to the paw a set time before the formalin injection.
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The total licking time in each phase is compared between the treated and control groups to determine the analgesic effect. The early phase is indicative of direct nociceptor activation, while the late phase reflects inflammatory pain.
Safety Profile
The safety of topical salicylates is a critical consideration in formulation development. The Cosmetic Ingredient Review (CIR) has assessed the safety of various salicylate esters, including butyloctyl salicylate (a structural analog of this compound) and methyl salicylate.
Safety Data Summary
| Safety Endpoint | Butyloctyl Salicylate | Methyl Salicylate | Reference |
| Acute Dermal LD50 (rat) | > 2 g/kg | > 5 g/kg | |
| Skin Irritation (rabbit) | Slight to mild irritant | Mild to severe irritant depending on concentration | |
| Skin Sensitization (guinea pig) | Not a sensitizer | Not a sensitizer |
Note: While butyloctyl salicylate is considered safe for use in cosmetics, methyl salicylate can cause significant skin irritation at higher concentrations and should be used with caution.
Conclusion
Both this compound and methyl salicylate are effective topical agents with established anti-inflammatory and analgesic properties.
-
Methyl salicylate is a well-characterized compound with a strong counter-irritant effect mediated by TRP channels and proven efficacy in various pain models. Its primary drawback is the potential for skin irritation at higher concentrations.
-
This compound , being more lipophilic, may exhibit different skin permeation and retention characteristics. While direct comparative efficacy data is lacking, a derivative has shown potent anti-inflammatory effects through the inhibition of the NF-κB pathway. Its safety profile, based on data from a structural analog, appears favorable with lower irritation potential compared to methyl salicylate.
The choice between this compound and methyl salicylate in a topical formulation will depend on the specific therapeutic target, desired sensory experience, and the acceptable safety margin. Further head-to-head studies are warranted to provide a more definitive comparison of their performance characteristics. Researchers and formulators are encouraged to conduct their own in-house comparative studies using the standardized protocols outlined in this guide to make informed decisions for their drug development programs.
References
Validating the Anti-inflammatory Properties of Butyl Salicylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Butyl salicylate (B1505791) against other common salicylates and non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available experimental data to evaluate its potential as an anti-inflammatory agent.
Butyl salicylate, a salicylic (B10762653) acid ester, is recognized for its potential antimicrobial and anti-inflammatory activities, similar to its parent compound, salicylic acid.[1] While direct and comprehensive comparative studies on the anti-inflammatory effects of this compound are limited, research on its derivatives provides significant insights into its potential mechanisms and efficacy. This guide will leverage data from closely related salicylate esters to build a comparative profile for this compound.
Executive Summary
Evidence from studies on this compound derivatives, such as 4-tert-butylphenyl salicylate (4-TBPS) and Bornyl salicylate (BS), suggests that this compound likely possesses anti-inflammatory properties. These effects are believed to be mediated through the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes. In vitro studies on these derivatives have demonstrated a reduction in pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), COX-2, and various cytokines. Furthermore, in vivo models have shown efficacy in reducing inflammation. One study also highlighted this compound's superior anti-proliferative activity in a cancer cell line, which is often linked to COX-2 inhibition, when compared to other alkylated salicylic acid derivatives.[2] This suggests a potentially potent anti-inflammatory profile for this compound.
Comparative Analysis of Anti-inflammatory Activity
To provide a quantitative comparison, this section summarizes the experimental data on the anti-inflammatory effects of this compound derivatives and other common anti-inflammatory agents.
In Vitro Anti-inflammatory Effects
The following table summarizes the in vitro data for 4-tert-butylphenyl salicylate (4-TBPS), a derivative of this compound, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Concentration | NO Production Inhibition | iNOS Expression Inhibition | COX-2 Expression Inhibition | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition |
| 4-TBPS | 1-15 µg/mL | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significant inhibition | Significant inhibition | Significant inhibition |
Data extracted from a study on 4-tert-butylphenyl salicylate (4-TBPS).
In Vivo Anti-inflammatory Effects
The following table presents in vivo data for Bornyl salicylate (BS), another derivative, in a carrageenan-induced paw edema model in mice.
| Compound | Dose | Paw Edema Inhibition |
| Bornyl salicylate (BS) | 200 mg/kg | Significant reduction in early and late phases |
| Acetylsalicylic Acid (ASA) | 200 mg/kg | Significant reduction |
Data extracted from a study on Bornyl salicylate (BS).
Mechanism of Action: Signaling Pathways
The anti-inflammatory action of salicylates is primarily attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. The proposed mechanism for this compound, based on studies of its derivatives and general knowledge of salicylates, involves the inhibition of the NF-κB and COX pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on 4-TBPS have shown that it potently inhibits the translocation of NF-κB to the nucleus by preventing the degradation of IκBα.[3]
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While most salicylates are known to inhibit COX enzymes, this compound's specific activity against COX-1 and COX-2 has not been extensively characterized. However, a study has shown that this compound exhibits the best anti-proliferative activity among various alkyl salicylates against a cancer cell line, a property often associated with COX-2 inhibition.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of anti-inflammatory properties are provided below.
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound or a control vehicle for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
2. Measurement of Nitric Oxide (NO) Production:
-
After 18-24 hours of LPS stimulation, the cell culture supernatant is collected.
-
NO production is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment and stimulation, cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds in acute inflammation.
1. Animals:
-
Male Swiss mice or Wistar rats are used for this study.
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Treatment:
-
Animals are divided into groups: a control group, a positive control group (e.g., treated with a known NSAID like Indomethacin or Aspirin), and test groups treated with different doses of this compound.
-
The test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
3. Induction of Edema:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The available evidence from studies on its derivatives strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and COX pathways. Its potential for potent COX-2 inhibition warrants further investigation.
To definitively validate and quantify the anti-inflammatory efficacy of this compound, direct comparative studies are essential. Future research should focus on:
-
Direct in vitro and in vivo comparisons of this compound with methyl salicylate, salicylic acid, and standard NSAIDs.
-
Determination of the IC50 values of this compound for COX-1 and COX-2 to assess its selectivity.
-
Elucidation of the precise molecular interactions of this compound with its targets within the inflammatory signaling cascades.
Such studies will provide the necessary data to fully evaluate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. docsdrive.com [docsdrive.com]
- 3. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyl Salicylate Skin Penetration: In Vitro vs. In Vivo Methodologies
A detailed examination of experimental data and protocols for assessing the dermal absorption of Butyl Salicylate (B1505791).
This guide provides a comprehensive comparison of in vitro and in vivo studies on the skin penetration of butyl salicylate, a common ingredient in topical formulations. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings and methodologies to elucidate the differences and correlations between laboratory and living-system assessments of this compound's percutaneous absorption.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on this compound and other salicylates, offering a side-by-side view of their skin penetration profiles under different experimental conditions.
Table 1: Comparative Skin Penetration of Salicylic (B10762653) Compounds in Hairless Rats
| Compound | In Vivo Skin Concentration Ranking | In Vivo Percutaneous Absorption Rate Ranking | In Vitro Permeation Agreement |
| [¹⁴C]this compound | 4th | 1st | Yes |
| [¹⁴C]Diethylamine salicylate | 1st | 4th | Yes |
| [¹⁴C]Salicylic acid | 2nd | 2nd | Yes |
| [¹⁴C]Salicylamide | 3rd | 3rd | Yes |
Data sourced from a study on hairless rats, indicating that while this compound shows lower accumulation in the skin layers, its rate of absorption into the system is the highest among the tested salicylates.[1][2]
Table 2: Dermal Concentrations of Salicylic Compounds in Hairless Rats via Microdialysis
| Compound | Differentiated Penetration Kinetics Ranking | Key Findings |
| [¹⁴C]this compound | ≥ 2nd | Completely hydrolyzed to salicylic acid during skin diffusion. |
| [¹⁴C]Salicylamide | 1st | High dermal concentrations attributed to low protein-binding. |
| [¹⁴C]Salicylic acid | 3rd | Lower dermal concentrations potentially due to protein binding. |
| [¹⁴C]Diethylamine salicylate | 4th | Lower dermal concentrations potentially due to dissociation. |
This in vivo study highlights the significant metabolism of this compound to salicylic acid as it permeates the skin.[3]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
In Vitro Skin Permeation Studies
Objective: To assess the rate and extent of this compound penetration through an excised skin membrane.
Typical Apparatus: Franz diffusion cell.[1]
Methodology:
-
Skin Preparation: Freshly excised hairless rat skin or human skin is obtained and dermatomed to a specific thickness (e.g., 200-400 µm).[1][4] The skin membrane is then mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A finite dose of the formulation containing radiolabeled ([¹⁴C]) this compound is applied to the skin surface in the donor chamber.[1][5]
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) maintained at a constant temperature (typically 32°C ± 1°C) to mimic physiological conditions.[6] The fluid is continuously stirred to ensure sink conditions.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the presence of the radiolabeled compound using techniques like liquid scintillation counting.
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the flux (rate of penetration) and the permeability coefficient.
In Vivo Skin Penetration Studies
Objective: To investigate the absorption and distribution of this compound within a living organism following topical application.
Animal Model: Hairless rats are commonly used.[1][2][5]
Methodologies:
-
Mass Balance Method:
-
Application: A defined dose of [¹⁴C]this compound formulation is applied to a specific area on the back of the hairless rat.[5] Protective appliances may be used to prevent oral ingestion and allow for non-occluded application.[5]
-
Sample Collection: At various time points (e.g., 0.5-24 hours), the rats are euthanized.[1][2]
-
Compartmental Analysis: The amount of the compound is quantified in different compartments:
-
Skin Surface: Unabsorbed compound is washed from the application site.
-
Stratum Corneum: The stratum corneum is removed by tape stripping.[5]
-
Viable Skin (Epidermis and Dermis): The remaining skin at the application site is excised.
-
Urine and Feces: Excreta are collected throughout the study to determine systemic absorption.[5]
-
-
Quantification: The amount of radiolabel in each compartment is determined to create a mass balance of the applied dose.
-
-
Cutaneous Microdialysis:
-
Probe Insertion: Microdialysis probes are inserted into the dermis of anesthetized hairless rats.[3]
-
Formulation Application: The [¹⁴C]this compound formulation is applied topically over the area where the probe is inserted.[3]
-
Dialysate Collection: The probes are perfused with a physiological solution, and the dialysate is collected at regular intervals.[3]
-
Analysis: The concentration of the radiolabeled compound (and its metabolites) in the dialysate is measured to determine the unbound extracellular concentration in the dermis over time.[3]
-
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in the in vitro and in vivo experimental protocols.
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Workflow for In Vivo Mass Balance Study.
Correlation and Comparison
Studies have shown a good agreement between in vitro and in vivo techniques for assessing the skin penetration of salicylates, including this compound.[1][2] The in vitro Franz cell method serves as a reliable model to predict the in vivo percutaneous absorption behavior.
However, certain physiological processes that occur in vivo cannot be fully replicated in vitro. For instance, the in vivo study using microdialysis revealed that this compound is completely hydrolyzed to salicylic acid during its passage through the skin.[3] This metabolic transformation is a critical factor in determining the ultimate bioavailability and pharmacological activity of the compound, and it is a phenomenon that may be less accurately captured in in vitro models using non-viable skin.
Furthermore, in vivo studies provide a more comprehensive picture of the compound's fate, including its distribution to deeper tissues and systemic circulation, which is inferred in vitro. The rapid absorption of this compound and its complete depletion from the skin surface within 3 hours, as observed in vivo, underscores its high permeability.[1][2]
References
- 1. In vivo skin penetration of salicylic compounds in hairless rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiated in vivo skin penetration of salicylic compounds in hairless rats measured by cutaneous microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. ec.europa.eu [ec.europa.eu]
A Spectroscopic Showdown: Unmasking the Origins of Butyl Salicylate
For researchers, scientists, and drug development professionals, understanding the purity and origin of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of synthetic versus natural butyl salicylate (B1505791), offering insights into their subtle yet significant differences. While chemically identical, the route of production—synthesis in a lab or extraction from a natural source—leaves behind a unique fingerprint, detectable through modern analytical techniques.
The primary method for producing synthetic butyl salicylate is the Fischer esterification of salicylic (B10762653) acid with n-butanol, typically using an acid catalyst such as sulfuric acid or boric acid.[1] This process can result in trace amounts of residual starting materials or byproducts. In contrast, natural salicylates are found in a variety of plants, and their extracts may contain other structurally similar compounds.[2][3]
This comparison guide delves into the spectroscopic data of this compound obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), highlighting the potential markers that can help distinguish between synthetic and natural origins.
Data Presentation: A Quantitative Comparison
The following tables summarize the key spectroscopic data for this compound. While the core spectral features remain the same regardless of origin, the presence of minor peaks in NMR, subtle shifts in FTIR, or additional fragments in MS can be indicative of impurities associated with either synthetic production or natural extraction.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of this compound
| ¹H NMR (Proton NMR) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.95 | Singlet | 1H | Ar-OH | |
| ~7.85 | Doublet of doublets | 1H | Ar-H | |
| ~7.43 | Doublet of triplets | 1H | Ar-H | |
| ~6.97 | Doublet | 1H | Ar-H | |
| ~6.87 | Triplet | 1H | Ar-H | |
| ~4.20 | Triplet | 2H | -O-CH₂- | |
| ~1.65 | Multiplet | 2H | -CH₂- | |
| ~1.35 | Multiplet | 2H | -CH₂- | |
| ~0.90 | Triplet | 3H | -CH₃ | |
| ¹³C NMR (Carbon NMR) | Chemical Shift (ppm) | Assignment | ||
| ~170.5 | C=O | |||
| ~161.5 | Ar-C-OH | |||
| ~135.5 | Ar-CH | |||
| ~130.0 | Ar-CH | |||
| ~119.0 | Ar-CH | |||
| ~117.5 | Ar-CH | |||
| ~112.5 | Ar-C-C=O | |||
| ~65.0 | -O-CH₂- | |||
| ~30.5 | -CH₂- | |||
| ~19.0 | -CH₂- | |||
| ~13.5 | -CH₃ |
Data compiled from multiple sources.[2][4][5][6]
Table 2: FTIR and Mass Spectrometry Data of this compound
| Spectroscopic Technique | Key Peaks / Fragments | Interpretation |
| FTIR (cm⁻¹) | ~3200 (broad) | O-H stretch (phenolic) |
| ~2960-2870 | C-H stretch (aliphatic) | |
| ~1680 | C=O stretch (ester) | |
| ~1610, ~1485, ~1450 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (ester) | |
| Mass Spectrometry (m/z) | 194 | [M]⁺ (Molecular ion) |
| 138 | [M - C₄H₈]⁺ | |
| 121 | [M - OC₄H₉]⁺ | |
| 120 | [M - HOC₄H₉]⁺ |
Data compiled from multiple sources.[7][8][9][10]
Distinguishing Features: Synthetic vs. Natural
The differentiation between synthetic and natural this compound lies not in the primary spectroscopic data but in the detection of minor components.
-
Synthetic this compound: May exhibit trace signals from unreacted salicylic acid or n-butanol. Furthermore, impurities from the synthesis of salicylic acid itself, such as dimethyl 4-hydroxyisophthalate from the Kolbe-Schmitt reaction, could potentially be carried over and detected, particularly by GC-MS.[11][12]
-
Natural this compound: If isolated from a natural source, the sample may contain other volatile organic compounds from the plant matrix. These could include other salicylate esters (e.g., methyl salicylate, ethyl salicylate), terpenes, or other phenylpropanoids.[2] Isotope ratio mass spectrometry (IRMS) can also be a powerful tool to distinguish between petrochemical-derived synthetic products and plant-derived natural products.
Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound and identify any proton or carbon-containing impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. Analyze for any small, unassigned peaks that may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the sample and compare the "fingerprint" region for any subtle differences.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C-O, aromatic C=C). Compare the spectra of synthetic and natural samples, paying close attention to the fingerprint region (1500-400 cm⁻¹) where minor differences may be more apparent.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile components of the sample and identify them based on their mass spectra, providing a highly sensitive method for impurity profiling.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dilute the this compound sample 1:1000 in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Analyze any other peaks by comparing their mass spectra to a library (e.g., NIST, Wiley) to identify potential impurities.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural this compound.
Caption: Workflow for the spectroscopic comparison of this compound.
References
- 1. This compound | 2052-14-4 | Benchchem [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [sciepub.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Isothis compound (87-19-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(2052-14-4) 1H NMR [m.chemicalbook.com]
- 7. This compound(2052-14-4) MS spectrum [chemicalbook.com]
- 8. This compound | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzoic acid, 2-hydroxy-, butyl ester [webbook.nist.gov]
- 11. phytochemia.com [phytochemia.com]
- 12. benchchem.com [benchchem.com]
Efficacy of Salicylate Esters as Sunscreen Active Solubilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective solubilization of crystalline UV filters is a cornerstone of formulating high-performing, aesthetically pleasing, and stable sunscreen products. The choice of a solubilizer not only dictates the maximum achievable concentration of a given UV active but also significantly influences the formulation's sensory profile, stability, and overall efficacy. This guide provides a comparative analysis of Butyl Salicylate and its more commonly utilized structural analog, Butyloctyl Salicylate, alongside other prevalent industry benchmarks. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the necessary experimental protocols to ascertain its efficacy and provides a framework for comparison against established alternatives.
Comparative Analysis of Sunscreen Active Solubilizers
The ideal solubilizer for a sunscreen formulation should exhibit high solvency for a broad range of UV filters, contribute positively to the sensory experience, be non-irritating, and maintain the stability of the formulation. The following table summarizes the known properties of this compound and compares them with Butyloctyl Salicylate and other common solubilizers.
| Property | This compound | Butyloctyl Salicylate | C12-15 Alkyl Benzoate | Ethylhexyl Salicylate (Octisalate) |
| Primary Function | Solvent, Fragrance | Solvent, Emollient, SPF Booster, Photostabilizer | Emollient, Solvent | UVB Filter, Solvent |
| Solubility of Avobenzone | Data not readily available | Good | Good | Good (up to 21%)[1] |
| Solubility of Oxybenzone | Data not readily available | Good[2][3] | Good | Good |
| Solubility of Octinoxate | Data not readily available | Data not readily available | Good | Good (can dissolve up to 26% avobenzone)[1] |
| Sensory Profile | Harsh clover, medicinal odor[4] | Lightweight, non-greasy, elegant slip and feel[2][3][5] | Light, non-greasy feel | Oily feel in high concentrations |
| Viscosity | Data not readily available | Low[3] | Low to medium | Medium |
| Additional Benefits | Perfuming agent[4] | Stabilizes Avobenzone, enhances spreadability[2][6] | Good pigment dispersion | UVB absorption |
| Regulatory Status (USA) | GRAS (as flavoring agent) | Not regulated as a sunscreen active | General cosmetic ingredient | Approved sunscreen active (up to 5%) |
In-Depth Look at Butyloctyl Salicylate
Butyloctyl Salicylate has emerged as a multifunctional ingredient in modern sunscreen formulations. It is a synthetic ester of salicylic (B10762653) acid and 2-butyloctanol.[3] Its primary functions extend beyond merely dissolving UV filters. It is recognized for its ability to enhance the photostability of notoriously unstable UV absorbers like Avobenzone.[2][6] Furthermore, it contributes to a lighter, more cosmetically elegant feel on the skin, a desirable attribute for consumer compliance.[2][3][5] Some studies also suggest that Butyloctyl Salicylate can act as an "SPF booster," potentially increasing the overall sun protection factor of a formulation.[2]
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of this compound as a sunscreen active solubilizer and compare it with other alternatives, a series of standardized experiments should be conducted.
Determination of Solubilization Capacity
Objective: To quantify the maximum concentration (w/w%) of a crystalline UV filter that can be dissolved in a given solubilizer at a specific temperature.
Materials:
-
Crystalline UV filters (e.g., Avobenzone, Oxybenzone, Octinoxate)
-
Solubilizers (e.g., this compound, Butyloctyl Salicylate, C12-15 Alkyl Benzoate)
-
Analytical balance
-
Isothermal shaker or magnetic stirrer with hotplate
-
High-Performance Liquid Chromatography (HPLC) system
-
Calibrated centrifuge
-
Vials with screw caps
Procedure:
-
Prepare supersaturated solutions of the UV filter in each solubilizer in separate vials.
-
Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 48-72 hours).
-
After the equilibration period, centrifuge the vials at a high speed to separate the undissolved solute.
-
Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the concentration of the dissolved UV filter in the diluted supernatant using a validated HPLC method.
-
The resulting concentration represents the saturation solubility of the UV filter in the solubilizer at that temperature.
Formulation Stability Testing
Objective: To assess the ability of the solubilizer to prevent the recrystallization of the UV filter in a finished sunscreen formulation over time and under various stress conditions.
Materials:
-
Sunscreen formulations containing the UV filter and the solubilizer being tested.
-
Temperature and humidity-controlled stability chambers.
-
Microscope with polarizing filters.
Procedure:
-
Prepare sunscreen emulsions with a fixed concentration of the UV filter and varying solubilizers.
-
Subject the formulations to different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a predetermined period (e.g., 3 months).
-
At specified time points, visually inspect the samples for any signs of crystallization.
-
For a more detailed analysis, examine a thin film of the formulation under a microscope with polarizing filters. Crystalline structures will be visible as birefringent particles.
-
Quantify the amount of recrystallized active using techniques like Differential Scanning Calorimetry (DSC) if necessary.
Sensory Panel Evaluation
Objective: To compare the sensory characteristics of sunscreen formulations containing different solubilizers.
Materials:
-
Sunscreen formulations with different solubilizers.
-
A panel of trained sensory assessors.
-
Standardized sensory evaluation questionnaires.
Procedure:
-
Provide coded samples of the sunscreen formulations to the panelists.
-
Instruct the panelists to apply a standardized amount of each product to a designated area of their skin.
-
Panelists will then rate various sensory attributes such as spreadability, absorbency, oiliness, tackiness, and after-feel using a defined scale.
-
Statistically analyze the data to identify significant differences in the sensory profiles of the formulations.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
A Comparative Guide to Salicylate Cross-Reactivity and Sensitization Potential
For researchers, scientists, and drug development professionals, understanding the nuances of salicylate (B1505791) cross-reactivity and sensitization is paramount for both drug safety and the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of various salicylates, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Cross-Reactivity and Sensitization Potential of Salicylates
Salicylate sensitivity is a non-IgE-mediated hypersensitivity reaction primarily driven by the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This inhibition shunts the arachidonic acid metabolism towards the 5-lipoxygenase (5-LO) pathway, leading to an overproduction of pro-inflammatory cysteinyl leukotrienes.[1][2] This mechanism underlies the cross-reactivity observed among aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) that are potent COX-1 inhibitors.[3][4] However, the degree of COX-1 inhibition and, consequently, the cross-reactivity potential, varies among different salicylates.
Data Presentation: Quantitative Comparison
The following tables summarize the cross-reactivity and sensitization potential of various salicylates based on available clinical data.
Table 1: Cross-Reactivity of Salicylates in Aspirin-Sensitive Patients
| Salicylate Derivative | Patient Population | Cross-Reactivity Rate | Study Type | Reference |
| Salsalate | Aspirin-sensitive asthmatics | 20% (2 out of 10 patients) | Double-blind, placebo-controlled oral challenge | [1][5] |
| Choline Magnesium Trisalicylate | Aspirin-sensitive asthmatics | 0% (0 out of 23 patients) | Single-blind and double-blind, placebo-controlled, crossover challenge | [6][7] |
| Mesalamine (5-ASA) | Aspirin-sensitive patients with IBD | Low (case reports suggest tolerance) | Case reports and reviews | [3][8][9] |
| Balsalazide | Aspirin-sensitive patients with IBD | Low (case reports suggest tolerance) | Case reports and reviews | [9][10] |
| Diflunisal | Aspirin-sensitive patients | High (structurally similar to aspirin and a potent COX-1 inhibitor) | General NSAID cross-reactivity data | [11] |
| Methyl Salicylate | Aspirin-sensitive patients | Data not available (potential for IgE-mediated reactions) | In vitro studies | [12][13] |
Table 2: Sensitization Potential of Topical Salicylates
| Salicylate Derivative | Type of Sensitization | Evidence | Reference |
| Salicylic Acid | Allergic Contact Dermatitis | Patch test data in patients with suspected contact dermatitis | [14] |
| Methyl Salicylate | Skin hypersensitivity reactions | Case reports and product information | [15] |
Experimental Protocols
Accurate assessment of salicylate sensitivity and cross-reactivity relies on standardized experimental protocols. The oral challenge test is considered the gold standard for diagnosis.[16]
Oral Challenge Protocol for Aspirin and Other Salicylates
This protocol is adapted from established clinical practices for aspirin challenge and can be modified for other salicylates under strict medical supervision.[17][18][19]
1. Patient Selection and Preparation:
-
Confirm a clear history suggestive of salicylate sensitivity.
-
Ensure the patient is in a stable condition with a baseline Forced Expiratory Volume in 1 second (FEV1) of ≥70% of their predicted value.[17][18]
-
Discontinue all NSAIDs, antihistamines, and leukotriene modifiers for a specified period before the challenge (typically 1-7 days, depending on the medication's half-life).
2. Placebo Administration:
-
On a separate day prior to the active challenge, administer a placebo that is identical in appearance to the active drug.
-
Monitor the patient for at least 3 hours for any subjective or objective changes. This helps to identify psychogenic reactions.
3. Graded Dose Challenge:
-
Begin with a low starting dose of the salicylate (e.g., for aspirin, 20-40.5 mg).[17][18]
-
Administer escalating doses at fixed intervals (e.g., every 90 minutes).[17][18] A typical aspirin dose escalation might be 40.5 mg, 81 mg, 162.5 mg, and 325 mg.[17]
-
Monitor the patient closely after each dose for symptoms of a reaction, including:
-
Respiratory: Nasal congestion, rhinorrhea, sneezing, cough, wheezing, shortness of breath.
-
Cutaneous: Urticaria, angioedema, flushing.
-
Gastrointestinal: Abdominal pain, nausea.
-
Systemic: Anaphylaxis.
-
-
Measure FEV1 before each dose and at regular intervals after each dose. A decrease in FEV1 of ≥20% from baseline is considered a positive respiratory reaction.[16]
4. Positive Reaction and Management:
-
If a reaction occurs, the challenge is stopped.
-
Administer appropriate medical treatment based on the severity of the reaction (e.g., bronchodilators for asthma, antihistamines and corticosteroids for urticaria/angioedema, and epinephrine (B1671497) for anaphylaxis).
5. Negative Challenge:
-
If the patient tolerates the highest dose without any reaction, the challenge is considered negative, and they are deemed not to be currently sensitive to that specific salicylate.
Patch Testing for Contact Sensitization
Patch testing is the gold standard for diagnosing allergic contact dermatitis to topical salicylates.[20]
1. Allergen Preparation:
-
Salicylates are typically prepared in petrolatum at appropriate, non-irritating concentrations (e.g., Salicylic Acid 1-5% in petrolatum).
2. Patch Application:
-
Apply a small amount of the allergen preparation onto a patch test chamber.
-
The patches are then applied to the patient's upper back and left in place for 48 hours.[21]
3. Patch Removal and Readings:
-
The patches are removed after 48 hours, and an initial reading is performed.
-
Subsequent readings are typically done at 72 or 96 hours, and sometimes up to 7 days later, as delayed reactions can occur.[22]
-
Reactions are graded based on the intensity of the inflammatory response (e.g., erythema, papules, vesicles).
In-Vitro Diagnostic Methods
In-vitro tests can be useful adjuncts to clinical history and provocation tests, particularly when oral challenges are contraindicated.
1. Basophil Activation Test (BAT):
-
This flow cytometry-based assay measures the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils after stimulation with the suspected salicylate.[23][24]
-
An increased expression of these markers indicates basophil degranulation and a hypersensitivity reaction.
2. Sulfidoleukotriene Release Assay:
-
This test measures the amount of cysteinyl leukotrienes (LTC4, LTD4, LTE4) released from isolated peripheral blood leukocytes upon stimulation with a salicylate.[23]
-
Elevated levels of sulfidoleukotrienes are indicative of a positive reaction.
Mandatory Visualizations
Signaling Pathway of Salicylate Hypersensitivity
Caption: Signaling pathway of salicylate-induced hypersensitivity.
Experimental Workflow for Oral Challenge Test
Caption: Experimental workflow for a graded oral salicylate challenge.
References
- 1. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theordinary.com [theordinary.com]
- 3. Sulfasalazine in an aspirin allergic patient [aaaai.org]
- 4. Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salsalate cross-sensitivity in aspirin-sensitive patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline magnesium trisalicylate in patients with aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Lack of cross-reactivity between 5-aminosalicylic acid-based drugs: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Aspirin sensitivity and allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The presence of specific IgE to salicyloyl and O-methylsalicyloyl in aspirin-sensitive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity to aspirin: a new serological diagnostic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. AERD patients during aspirin challenge and desensitization [aaaai.org]
- 16. Aspirin-Exacerbated Respiratory Disease: Evaluation and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A 1-Day, 90-Minute Aspirin Challenge and Desensitization Protocol in Aspirin-Exacerbated Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvements in an oral aspirin challenge protocol for the diagnosis of aspirin hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Practical Guide to Patch Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. stanfordhealthcare.org [stanfordhealthcare.org]
- 22. bdng.org.uk [bdng.org.uk]
- 23. Salicylate Intolerance: Pathophysiology, Clinical Spectrum, Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Quantitative Analysis of Butyl Salicylate in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Butyl salicylate (B1505791) in complex matrices is crucial for quality control, formulation development, and safety assessment. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in method selection for the quantitative analysis of Butyl salicylate.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. Nuclear Magnetic Resonance (NMR) spectroscopy also presents a viable, non-destructive alternative.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent resolution for separating components in a mixture.[1]
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is another powerful technique, particularly suitable for less volatile compounds or for analyses where derivatization is not desirable.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) provides higher selectivity and sensitivity compared to GC-FID, allowing for unequivocal identification and quantification of this compound, even at low concentrations.[3]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy offers a different approach, providing quantitative information based on the signal intensity's direct proportionality to the number of nuclei.[1] This method is non-destructive and can provide structural information simultaneously.
Data Presentation
The following tables summarize the quantitative performance data for the different analytical techniques. Data for this compound is presented where available. In instances where specific data for this compound is limited, data from closely related salicylate esters (e.g., Methyl salicylate) is provided as a reference and is clearly noted.
Table 1: Performance Comparison of Analytical Methods for Salicylate Quantification
| Parameter | GC-FID (this compound)[1] | HPLC-UV (Methyl Salicylate)[2] | GC-MS (Methyl Salicylate)[3] | ¹H NMR (this compound)[1] |
| Linearity (R²) | > 0.998 | 0.9999 | > 0.99 | Not explicitly reported, but good correlation shown |
| Limit of Detection (LOD) | Not Reported | 2.4 µg/mL | 31 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 14 µg/mL | Not explicitly reported, but standard curve starts at 31 ng/mL | Not Reported |
| Accuracy (Recovery) | Not Reported | 99.78 - 100.0% | Bias < 11% | Not Reported |
| Precision (RSD) | Not Reported | < 2.0% | < 11% | Not Reported |
Note: Data for HPLC-UV and GC-MS are for Methyl salicylate and serve as a reference for the expected performance for this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) for this compound[1]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: Nonpolar capillary column.
-
Sample Preparation: Binary mixtures of salicylate esters were prepared by weight.
-
Injection: 1 µL of the sample was injected.
-
Oven Program: A temperature gradient program is typically used to ensure good separation.
-
Quantification: The relative concentrations of the components in the binary mixtures were determined from the integrated peak areas in the chromatograms.
High-Performance Liquid Chromatography (HPLC-UV) for Methyl Salicylate[2]
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 ± 0.5°C.
-
Detection: UV detection at 304 nm.
-
Sample Preparation: A stock solution of Methyl salicylate (0.1 g in 100 mL methanol) was prepared. Working standards were prepared by diluting the stock solution in the mobile phase to achieve concentrations ranging from 25-175 µg/mL.
-
Quantification: A calibration curve was constructed by plotting the peak area against the concentration of the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Methyl Salicylate[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Samples from biological fluids were extracted with chloroform.
-
Derivatization: The extracted samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Quantification: Performed in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte and an internal standard.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for this compound[1]
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: Samples were dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹H NMR spectra were acquired.
-
Quantification: The relative concentrations were determined by integrating the unique proton signals for each salicylate ester. For this compound, the hydroxyl proton signal or unique signals from the butyl chain can be used.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Experimental workflow for GC-FID analysis of this compound.
Caption: Experimental workflow for HPLC-UV analysis of salicylates.
Caption: Experimental workflow for GC-MS analysis of salicylates.
Caption: Experimental workflow for ¹H NMR analysis of this compound.
References
Comparison of melt-condensation versus solution polymerization for salicylate-based poly(anhydride-esters).
A Comparative Guide to the Synthesis of Salicylate-Based Poly(anhydride-esters): Melt-Condensation vs. Solution Polymerization
For researchers, scientists, and drug development professionals, the choice of polymerization method is critical in tailoring the properties of salicylate-based poly(anhydride-esters) for specific biomedical applications. These polymers, which incorporate the anti-inflammatory agent salicylic (B10762653) acid directly into their backbone, offer the promise of controlled drug delivery. The two primary methods for their synthesis, melt-condensation and solution polymerization, each present a unique set of advantages and disadvantages that influence the final polymer's characteristics, including its molecular weight, thermal properties, and even its chemical structure. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols.
Key Differences at a Glance
| Feature | Melt-Condensation Polymerization | Solution Polymerization |
| Reaction Conditions | High temperature (typically ~180°C), under vacuum | Milder temperatures, in an organic solvent with a coupling agent |
| Polymer Structure | Can lead to a thermodynamic rearrangement of the salicylate (B1505791) ester.[1][2] | Preserves the intended chemical structure without rearrangement.[1][2] |
| Molecular Weight | Can yield high molecular weight polymers, though optimization may be needed.[3] | Can also produce polymers with high molecular weights.[4] |
| Polydispersity Index (PDI) | Can be broad. | Can be narrower, suggesting more uniform polymer chains. |
| Process | Solvent-free, which can be advantageous for biomedical applications. | Requires the use of solvents and coupling agents, which must be removed. |
| Scalability | Can be scaled up, with modifications to the apparatus to ensure efficient mixing.[3] | Scalability may be limited by solvent handling and removal. |
Impact on Polymer Properties: A Data-Driven Comparison
The choice of polymerization technique significantly impacts the physicochemical properties of the resulting salicylate-based poly(anhydride-esters). The following tables summarize quantitative data from various studies.
Table 1: Comparison of Molecular Weight (Mw) and Polydispersity Index (PDI)
| Polymerization Method | Monomer/Linker | Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | Reference |
| Melt-Condensation | Salicylate-sebacate | ~10,000 (magnetic stirrer) | Not Specified | [3] |
| Melt-Condensation (Optimized) | Salicylate-sebacate | ~30,000 (mechanical stirrer) | Not Specified | [3] |
| Melt-Condensation | Acetylsalicylic acid (model) | < 1,500 | Not Specified | [1][2] |
| Solution Polymerization | 5-Aminosalicylic acid-based | 19,000 - 57,000 | Not Specified | [4] |
Table 2: Comparison of Thermal Properties
| Polymerization Method | Monomer/Linker | Glass Transition Temperature (Tg, °C) | Reference |
| Melt-Condensation | Salicylate-sebacate | 23.5 (magnetic stirrer) | [3] |
| Melt-Condensation (Optimized) | Salicylate-sebacate | 27.0 (mechanical stirrer) | [3] |
| Melt-Condensation | Copolymers of CPD and p-CPH | 27 - 38 | [5][6] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the synthesis of salicylate-based poly(anhydride-esters) via both melt-condensation and solution polymerization.
Monomer Synthesis: Acetylation of Diacid Precursor
A common preliminary step for melt-condensation is the activation of the diacid monomer by converting it into a mixed anhydride (B1165640) with acetic anhydride.[3][7]
-
Reaction Setup: The salicylate-based diacid is added to an excess of acetic anhydride (e.g., 100 ml for 500 mg of diacid).[3]
-
Heating and Dissolution: The mixture is stirred and heated until a homogenous solution is formed (approximately 120 minutes).[3]
-
Isolation: Excess acetic anhydride is removed under vacuum.[3]
-
Washing: The resulting monomer is washed with a non-solvent like diethyl ether to remove residual acetic acid and anhydride.[3]
Melt-Condensation Polymerization
This method involves heating the activated monomer under vacuum to drive the polymerization reaction.[3][7]
-
Apparatus: A side-arm test tube or a more sophisticated polymerization apparatus with mechanical stirring is used. The vessel is connected to a gas-vacuum manifold.[3]
-
Polymerization: The acetylated monomer is placed in the reaction vessel and heated to 180°C under high vacuum (<2 mmHg).[3]
-
Stirring and Purging: The melt is stirred continuously. To facilitate the removal of the acetic anhydride byproduct, the reaction vessel is flushed with dry nitrogen every 15 minutes.[3]
-
Reaction Completion: The polymerization is considered complete when the viscosity of the melt remains constant or the melt solidifies (typically 1 to 3 hours).[3]
-
Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent like methylene (B1212753) chloride, and then precipitated into a large excess of a non-solvent such as diethyl ether to purify it.[3]
Solution Polymerization
Solution polymerization is carried out in a solvent at lower temperatures, often with the use of a coupling agent.
-
Reaction Setup: The salicylate-based diacid precursor is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran) along with a base (e.g., pyridine).[8][9]
-
Coupling Agent Addition: A diacyl chloride (e.g., sebacoyl chloride) is added dropwise to the stirring solution, typically at a reduced temperature (e.g., in an ice bath).[3]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a set period (e.g., 2 hours or overnight).[3][8]
-
Quenching and Precipitation: The reaction is quenched by pouring the mixture into an ice-water slush. The solution is then acidified (e.g., with concentrated HCl to pH ~2) to precipitate the polymer.[3]
-
Purification: The solid polymer is collected by filtration, washed extensively with water, and dried under vacuum.[8][9]
Visualizing the Process
To better illustrate the workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for Melt-Condensation Polymerization.
Caption: Workflow for Solution Polymerization.
Structural Considerations: The Salicylate Rearrangement
A crucial finding in the comparison of these two methods is the potential for a thermodynamic rearrangement of the salicylate ester during melt-condensation, which does not occur in solution polymerization.[1][2] Spectroscopic analysis has revealed that the high temperatures used in melt-condensation can facilitate the formation of a more thermodynamically stable salicylate ester structure. This rearrangement can alter the polymer's degradation profile and the release kinetics of salicylic acid. Researchers should be aware of this potential structural change when selecting a synthesis method, as it can have significant implications for the polymer's performance as a drug delivery vehicle.
Conclusion
The choice between melt-condensation and solution polymerization for the synthesis of salicylate-based poly(anhydride-esters) depends on the desired properties of the final polymer and the specific requirements of the intended application.
-
Melt-condensation offers a solvent-free approach that can be optimized to produce high molecular weight polymers. However, the high reaction temperatures can induce a structural rearrangement of the salicylate moiety.
-
Solution polymerization provides a milder reaction environment that preserves the intended chemical structure of the polymer and can also yield high molecular weight materials. The main drawback is the need for solvents and coupling agents, which require careful removal.
For applications where precise control over the polymer's chemical structure and a potentially narrower molecular weight distribution are critical, solution polymerization may be the preferred method. Conversely, for applications where a solvent-free process is a priority and the potential for structural rearrangement is acceptable or even desirable, melt-condensation presents a viable and scalable option. Careful characterization of the resulting polymer is essential regardless of the chosen method to ensure it meets the required specifications for its intended use in drug delivery or other biomedical applications.
References
- 1. Comparison of salicylate-based poly(anhydride-esters) formed via melt-condensation versus solution polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Salicylates on Skin Cell Lines: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791), a salicylic (B10762653) acid ester, is a common ingredient in cosmetic and topical formulations, valued for its fragrance and potential skin-conditioning properties. As with any compound intended for dermal application, a thorough understanding of its cytotoxic potential on skin cells is paramount for safety and efficacy assessments. This guide provides a comparative overview of the available cytotoxicity data for butyl salicylate and related salicylate compounds on skin cell lines.
Due to a notable gap in the publicly available scientific literature, direct in vitro cytotoxicity data (such as IC50 values) for this compound on human keratinocytes and fibroblasts is currently unavailable. To provide a valuable comparative context, this guide presents data on the parent compound, salicylic acid, on relevant skin cell lines. Additionally, cytotoxicity data for this compound and other salicylate esters on a non-skin cell line (HeLa) is included, with the critical caveat that these findings may not be directly translatable to dermatological safety assessments. This guide also furnishes detailed protocols for standard cytotoxicity assays and visualizes key experimental and biological pathways to aid researchers in designing future studies to address this data gap.
Quantitative Cytotoxicity Data
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for salicylic acid and various salicylate esters. It is crucial to note the different cell lines used in these studies, as cytotoxicity can be highly cell-type specific.
Table 1: Cytotoxicity of Salicylic Acid on Skin Cell Lines
| Compound | Cell Line | Assay | Exposure Time | IC50 |
| Salicylic Acid | HaCaT (Human Keratinocytes) | Neutral Red Uptake | 48 hours | 1.9 mM |
| Salicylic Acid | NIH/3T3 (Murine Fibroblasts) | Neutral Red Uptake | 24 hours | 2.4 mM |
Table 2: Cytotoxicity of Salicylate Esters on HeLa Cells (Non-Skin Cell Line)
Disclaimer: The following data is from a cervical cancer cell line (HeLa) and may not accurately reflect the cytotoxic potential on skin cell lines. This information is provided for comparative purposes only and should be interpreted with caution.
| Compound | Cell Line | Assay | IC50 (µg/mL) | IC50 (mM) |
| This compound | HeLa | MTT | 0.280 | ~0.0014 |
| Methyl Salicylate | HeLa | MTT | 14.096 | ~0.0927 |
| Octyl Salicylate | HeLa | MTT | 28.882 | ~0.1154 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for two standard in vitro cytotoxicity assays commonly used in dermatological research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed skin cell lines (e.g., HaCaT keratinocytes or primary human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding: Seed skin cell lines in a 96-well plate as described for the MTT assay.
-
Compound Exposure: Expose the cells to serial dilutions of the test compound for the desired duration.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of a compound on skin cell lines.
Caption: A generalized workflow for determining the cytotoxicity of a test compound on skin cell lines.
Potential Signaling Pathway for Salicylate-Induced Apoptosis
Salicylates have been shown to induce apoptosis (programmed cell death) in various cell types. The following diagram depicts a potential signaling cascade initiated by salicylate exposure, leading to apoptosis.
Caption: A simplified diagram illustrating the p38 MAPK-mediated apoptotic pathway potentially activated by salicylates.
Safety Operating Guide
Proper Disposal of Butyl Salicylate: A Guide for Laboratory Professionals
The safe and compliant disposal of butyl salicylate (B1505791) is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. Adherence to established protocols is not only a matter of best practice but also a legal requirement. This guide provides essential, step-by-step information for the proper disposal of butyl salicylate in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses with side shields or chemical goggles, a face shield, and chemical-resistant gloves.[1][2][3] All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of vapors.[2][4] In the case of a spill, the area should be evacuated, and all sources of ignition must be removed.[2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[2][6][7] The responsibility for the proper characterization and disposal of this chemical waste lies with the waste generator.[6]
-
Waste Collection and Storage :
-
Collect this compound waste in a suitable, clearly labeled, and sealable container.[1][5][8]
-
Ensure the container is made of a compatible material and is kept tightly closed to prevent leaks or spills.[5][9]
-
Store the waste container in a designated, dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5][6]
-
-
Disposal of Liquid this compound :
-
Do not discharge this compound into sewer systems or open water.[5][6]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1] Contact a licensed professional waste disposal service to manage the disposal of this material.[1][2]
-
The primary recommended disposal method is controlled incineration with flue gas scrubbing.[5]
-
-
Handling Spills :
-
For small spills, absorb the liquid with an inert, non-combustible material like sand, earth, or vermiculite.[1][8][10]
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[5][10]
-
After the material has been collected, ventilate the area and wash the spill site.[2]
-
-
Disposal of Contaminated Packaging :
-
Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[5]
-
This compound Properties and Hazards
For quick reference, the following table summarizes key quantitative data and hazard information for this compound.
| Property / Hazard | Data / Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][7] |
| Skin Contact | Causes skin irritation.[2][7] Harmful in contact with skin.[2] |
| Eye Contact | Causes serious eye irritation.[2][7] |
| Inhalation | Harmful if inhaled.[2] May cause respiratory irritation.[2][3] |
| Flash Point | At or above 93.3 °C (200 °F).[5] |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Butyl salicylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Butyl salicylate (B1505791) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Butyl salicylate presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specific Requirement | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn when there is a splash hazard.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Flame-retardant and impervious lab coat or protective clothing.[1][3] | Gloves must comply with EU Directive 89/686/EEC and the EN 374 standard. Inspect gloves for integrity before each use.[1] |
| Respiratory Protection | A full-face respirator is required if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced.[1][3] | Use a respirator and cartridges approved under appropriate government standards like NIOSH (US) or CEN (EU). |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, use a certified chemical fume hood.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][3][4][5] Do not breathe in gas, fumes, vapors, or spray.[1][3]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Ignition Sources: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][3] |
Spill, Leak, and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.[1][5][6]
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][6] Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]
Disposal Protocol:
-
Chemical Waste: this compound and its contaminated materials must be disposed of as hazardous waste. This should be done through a licensed chemical waste disposal company.[1][3] Controlled incineration with flue gas scrubbing is a possible disposal method.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Environmental Precaution: Do not allow the chemical or its containers to contaminate water sources, soil, or sewer systems.[1]
-
Packaging: Contaminated containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
